Tridecaptin A(sup alpha)
Description
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Structure
2D Structure
Properties
CAS No. |
67922-28-5 |
|---|---|
Molecular Formula |
C73H115N17O20 |
Molecular Weight |
1550.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-(3-hydroxynonanoylamino)-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H115N17O20/c1-9-11-12-16-21-45(93)34-56(94)88-59(39(3)4)70(106)84-49(26-29-74)62(98)78-36-57(95)80-54(37-91)68(104)86-53(33-44-35-77-47-23-18-17-22-46(44)47)67(103)87-55(38-92)69(105)83-50(27-30-75)63(99)82-51(28-31-76)64(100)85-52(32-43-19-14-13-15-20-43)66(102)81-48(24-25-58(96)97)65(101)89-60(40(5)6)71(107)90-61(41(7)10-2)72(108)79-42(8)73(109)110/h13-15,17-20,22-23,35,39-42,45,48-55,59-61,77,91-93H,9-12,16,21,24-34,36-38,74-76H2,1-8H3,(H,78,98)(H,79,108)(H,80,95)(H,81,102)(H,82,99)(H,83,105)(H,84,106)(H,85,100)(H,86,104)(H,87,103)(H,88,94)(H,89,101)(H,90,107)(H,96,97)(H,109,110)/t41-,42-,45?,48-,49+,50-,51+,52-,53+,54+,55-,59+,60-,61+/m0/s1 |
InChI Key |
QETFUGBMXLKUFY-RUKUHQBXSA-N |
Isomeric SMILES |
CCCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)O |
Canonical SMILES |
CCCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Tridecaptin Aα: A Technical Guide to its Discovery, Isolation, and Characterization from Paenibacillus Strains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecaptin Aα, a non-ribosomally synthesized lipopeptide, has emerged as a promising antimicrobial agent with potent and selective activity against Gram-negative bacteria. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of tridecaptin Aα from Paenibacillus strains. It details the experimental protocols for fermentation, purification, and structural elucidation, and presents quantitative data on its antimicrobial efficacy. Furthermore, this document illustrates key experimental workflows and the mechanism of action of tridecaptin Aα through detailed diagrams, offering a comprehensive resource for researchers in the field of antibiotic drug discovery and development.
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. Tridecaptins, a class of linear acyl tridecapeptides, were first discovered in the 1970s from Bacillus polymyxa.[1] However, it was the recent resurgence in research that fully elucidated the structure and potent activity of tridecaptin Aα (also known as tridecaptin A₁) against a range of clinically relevant Gram-negative pathogens.[2] This guide focuses on tridecaptin Aα, the major variant produced by several Paenibacillus species, including Paenibacillus polymyxa and Paenibacillus terrae.[2][3]
Tridecaptin Aα exerts its bactericidal effect through a unique mechanism of action. It selectively binds to the Gram-negative analogue of the peptidoglycan precursor lipid II on the inner membrane, leading to the disruption of the proton motive force.[4][5] This targeted action minimizes the likelihood of cross-resistance with existing antibiotic classes.
This document serves as a technical resource, providing detailed methodologies for the discovery and isolation of tridecaptin Aα, along with a summary of its biological activity and structural characteristics.
Discovery and Production
The discovery of tridecaptin Aα often begins with screening Paenibacillus strains for antimicrobial activity against Gram-negative bacteria. The producing organisms, such as Paenibacillus polymyxa and Paenibacillus terrae, can be isolated from various environmental sources, including soil and the rhizosphere.
Fermentation Protocol
The production of tridecaptin Aα is typically achieved through submerged fermentation of the producing Paenibacillus strain. While optimization is strain-specific, a general protocol is outlined below.
2.1.1. Media Composition
A variety of media can be used for the cultivation of Paenibacillus species for tridecaptin production. Mueller-Hinton Broth (MHB) is commonly employed.[6] For enhanced production, chemically defined media can be developed.[7] An example of a suitable medium is:
-
MHB (Mueller-Hinton Broth): Commercially available and prepared according to the manufacturer's instructions.
-
Chemically Defined Medium (example): A basal medium containing glucose, essential salts, amino acids (such as methionine, histidine, proline, arginine, and glutamate), and vitamins (nicotinic acid and biotin) can be optimized for specific strains.[7]
2.1.2. Inoculum Preparation
-
A single colony of the Paenibacillus strain is used to inoculate a starter culture in the chosen fermentation medium.
-
The starter culture is incubated at 30-37°C with shaking (e.g., 200 rpm) for 24 hours.
2.1.3. Production Fermentation
-
The production medium is inoculated with a 5-10% (v/v) of the starter culture.
-
Fermentation is carried out in baffled flasks to ensure adequate aeration, typically at 30-37°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours.
-
The production of tridecaptin Aα can be monitored throughout the fermentation process by taking samples and performing bioassays or HPLC analysis.
Isolation and Purification
The isolation and purification of tridecaptin Aα from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.
Extraction
-
Cell Removal: The fermentation broth is centrifuged to pellet the bacterial cells. The supernatant, which contains the secreted tridecaptin Aα, is collected.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a solid-phase extraction column (e.g., Amberlite XAD resin) to capture the lipopeptide. The column is then washed with water to remove salts and polar impurities. The tridecaptin Aα is subsequently eluted with an organic solvent, such as methanol or acetonitrile.
Chromatographic Purification
A combination of ion-exchange and reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to achieve high purity.
3.2.1. Ion-Exchange Chromatography (IEC)
-
The crude extract from the SPE step is loaded onto a cation-exchange column.
-
A salt gradient (e.g., NaCl) is used to elute the bound peptides.
-
Fractions are collected and tested for antimicrobial activity to identify those containing tridecaptin Aα.
3.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
The active fractions from IEC are pooled and subjected to RP-HPLC on a C18 column.[6]
-
A gradient of increasing acetonitrile concentration in water, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is used to separate the different tridecaptin variants and other impurities.
-
A typical gradient might be a linear increase from 20% to 100% acetonitrile over 30-60 minutes.[6]
-
The elution profile is monitored by UV absorbance at 220 nm and 280 nm.[6]
-
Fractions corresponding to the major peak with antimicrobial activity are collected, and the purity is assessed by analytical RP-HPLC.
-
If necessary, a second round of RP-HPLC under different conditions can be performed to achieve the desired purity.[6]
Structural Characterization
The definitive structure of tridecaptin Aα is determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate molecular weight of the peptide, allowing for the determination of its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides sequence information by analyzing the resulting daughter ions.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1D and 2D NMR: Experiments such as COSY, TOCSY, and NOESY are used to determine the amino acid sequence and the three-dimensional structure of the peptide in solution.[2][5]
-
Stereochemistry: The stereochemistry of the amino acids and the lipid tail is determined by comparing the isolated natural product with synthetically prepared stereoisomers using techniques like GC-MS of derivatized components and advanced NMR methods.[2]
Quantitative Data
Antimicrobial Activity
The antimicrobial activity of tridecaptin Aα is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-negative bacteria.
| Organism | Strain | MIC (µg/mL) of Tridecaptin A₁ | Reference |
| Escherichia coli | ATCC 25922 | 6.25 | [8] |
| Klebsiella pneumoniae | ATCC 700603 | 6.25 | [9] |
| Acinetobacter baumannii | Clinical Isolate | 25 | [9] |
| Pseudomonas aeruginosa | ATCC 27853 | >100 | [9] |
| Enterobacter cloacae | Clinical Isolate | 6.25 | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for the discovery and isolation of tridecaptin Aα.
Mechanism of Action
Caption: Mechanism of action of tridecaptin Aα against Gram-negative bacteria.
Conclusion
Tridecaptin Aα represents a promising lead compound in the development of new antibiotics against challenging Gram-negative pathogens. Its unique mechanism of action and potent activity make it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the methodologies involved in the discovery, isolation, and characterization of tridecaptin Aα, serving as a valuable resource for the scientific community engaged in the fight against antimicrobial resistance. The detailed protocols and data presented herein are intended to facilitate further research and development of this important class of antimicrobial peptides.
References
- 1. Isolation of tridecaptins A, B and C (studies on antibiotics from the genus Bacillus. XXIII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical, structural, and genetic characterization of tridecaptin A₁, an antagonist of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and biological activity of natural variants synthesized by tridecaptin M gene cluster and in vitro drug-kinetics of this antibiotic class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a chemically defined medium for Paenibacillus polymyxa by parallel online monitoring of the respiration activity in microtiter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Tridecaptin Aα
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
Tridecaptin Aα, now systematically referred to as Tridecaptin A₁, is a non-ribosomally synthesized lipopeptide antibiotic with potent and selective activity against Gram-negative bacteria.[1][2] Its unique structural features, including a 13-amino acid peptide chain containing several non-proteinogenic D-amino acids and a chiral N-terminal lipid tail, are crucial for its mechanism of action. This guide provides a comprehensive overview of the chemical structure and stereochemistry of Tridecaptin A₁, detailing the experimental methodologies employed for its elucidation and presenting key quantitative data.
Chemical Structure of Tridecaptin A₁
Tridecaptin A₁ is a linear cationic lipopeptide. Its structure consists of a tridecapeptide chain N-terminally acylated with a specific chiral fatty acid.
The amino acid sequence of Tridecaptin A₁ has been determined through a combination of Edman degradation and advanced spectroscopic techniques such as tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The sequence contains a mix of L- and D-amino acids, as well as the non-proteinogenic amino acid D-allo-isoleucine (D-aIle) and multiple residues of D-diaminobutyric acid (D-Dab).
Table 1: Amino Acid Sequence of Tridecaptin A₁
| Position | Amino Acid | Stereochemistry |
| 1 | Glycine | - |
| 2 | D-Serine | D |
| 3 | L-Serine | L |
| 4 | D-Diaminobutyric acid | D |
| 5 | D-Tryptophan | D |
| 6 | L-Serine | L |
| 7 | L-Diaminobutyric acid | L |
| 8 | D-Diaminobutyric acid | D |
| 9 | L-Phenylalanine | L |
| 10 | L-Glutamic acid | L |
| 11 | L-Valine | L |
| 12 | D-allo-Isoleucine | D |
| 13 | L-Alanine | L |
The N-terminus of the peptide is acylated with a (3R,6S)-3-hydroxy-6-methyloctanoyl group.[1][3] This lipid tail is a critical component for the antimicrobial activity of the molecule.
Stereochemistry
The stereochemistry of both the amino acid residues and the lipid tail of Tridecaptin A₁ has been unequivocally determined through a combination of chemical synthesis, chiral chromatography, and advanced spectroscopic methods.
Amino Acid Stereochemistry
The stereochemistry of the constituent amino acids was established using chiral gas chromatography (GC) of derivatized amino acid hydrolysates and comparison with authentic standards. This analysis revealed the presence of several D-amino acids, which is a common feature of non-ribosomally synthesized peptides and contributes to their resistance to proteolysis.
Lipid Tail Stereochemistry
The absolute stereochemistry of the N-terminal (3R,6S)-3-hydroxy-6-methyloctanoyl tail was determined by the chemical synthesis of all four possible stereoisomers and comparison of their chromatographic and spectroscopic properties with the natural product.[1][3] This methodical approach confirmed the specific (3R,6S) configuration.
Experimental Protocols for Structural Elucidation
The determination of the complex structure of Tridecaptin A₁ required a multi-faceted approach, with each technique providing complementary information.
Mass Spectrometry
High-resolution tandem mass spectrometry (MS/MS) was instrumental in determining the amino acid sequence. Fragmentation of the protonated molecule ion generated a series of b and y ions, which allowed for the sequential identification of the amino acid residues.
Protocol for MS/MS Analysis: A purified sample of Tridecaptin A₁ was dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer. The precursor ion corresponding to [M+H]⁺ was isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions were analyzed to deduce the amino acid sequence.
Table 2: Representative MS/MS Fragmentation Data for Tridecaptin A₁ (Illustrative)
| Fragment Ion | m/z | Amino Acid Sequence |
| b₂ | 145.06 | Gly-D-Ser |
| b₃ | 232.09 | Gly-D-Ser-L-Ser |
| ... | ... | ... |
| y₁ | 104.07 | L-Ala |
| y₂ | 217.15 | D-aIle-L-Ala |
| ... | ... | ... |
| (Note: This is an illustrative table. Actual m/z values may vary slightly depending on the instrument and experimental conditions.) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional NMR spectroscopy, including COSY, TOCSY, and NOESY experiments, was used to confirm the amino acid sequence and provide information about the three-dimensional structure of the peptide in a membrane-mimicking environment (dodecylphosphocholine micelles).
Protocol for NMR Spectroscopy: A sample of Tridecaptin A₁ was dissolved in a deuterated solvent containing DPC micelles. A series of 1D and 2D NMR spectra were acquired on a high-field NMR spectrometer. Resonance assignments were made using standard methods, and distance restraints derived from NOESY spectra were used to calculate the solution structure.
Table 3: ¹H NMR Chemical Shift Data for Octyl-Tridecaptin A₁ in DPC Micelles (BMRB ID: 25737)
| Residue | Hα (ppm) | Hβ (ppm) | Other (ppm) |
| Gly1 | 3.85 | 3.98, 3.79 | - |
| D-Ser2 | 4.45 | 3.88 | - |
| L-Ser3 | 4.34 | 3.85 | - |
| D-Dab4 | 4.21 | 1.95, 1.85 | Hγ: 3.01 |
| D-Trp5 | 4.65 | 3.25, 3.15 | Indole protons |
| L-Ser6 | 4.38 | 3.82 | - |
| L-Dab7 | 4.25 | 2.01, 1.91 | Hγ: 3.05 |
| D-Dab8 | 4.28 | 2.05, 1.95 | Hγ: 3.08 |
| L-Phe9 | 4.55 | 3.15, 3.05 | Aromatic protons |
| L-Glu10 | 4.29 | 2.08, 1.98 | Hγ: 2.35 |
| L-Val11 | 4.15 | 2.15 | Hγ: 0.95, 0.90 |
| D-aIle12 | 4.18 | 1.90 | Hγ: 1.50, 1.20; Hδ: 0.88 |
| L-Ala13 | 4.31 | 1.35 | - |
Edman Degradation
Edman degradation was employed to independently verify the N-terminal amino acid sequence of the peptide chain. This classical method involves the sequential cleavage and identification of amino acids from the N-terminus.
Protocol for Edman Degradation: The purified lipopeptide was subjected to automated Edman degradation. In each cycle, the N-terminal amino acid was reacted with phenyl isothiocyanate, cleaved from the peptide chain, and converted to a stable phenylthiohydantoin (PTH)-amino acid derivative. The PTH-amino acid was then identified by reverse-phase HPLC.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
To determine the stereochemistry of the amino acids and the lipid tail, chiral GC-MS was utilized.
Protocol for Amino Acid Stereochemical Analysis: Tridecaptin A₁ was hydrolyzed to its constituent amino acids. The amino acids were then derivatized with a chiral reagent and analyzed by GC-MS. The retention times were compared to those of derivatized D- and L-amino acid standards.
Protocol for Lipid Tail Stereochemical Analysis: The lipid tail was cleaved from the peptide, and the hydroxyl and carboxyl groups were derivatized to form a volatile ester. This derivative was then analyzed by chiral GC, and its retention time was compared to those of the synthetically prepared stereoisomers.
Conclusion
The definitive chemical structure and stereochemistry of Tridecaptin A₁ have been established through a rigorous combination of chemical, chromatographic, and spectroscopic techniques. This detailed structural knowledge is fundamental for understanding its mechanism of action, conducting structure-activity relationship studies, and guiding the rational design of novel and more potent analogs for the development of new therapeutics against multidrug-resistant Gram-negative pathogens.
References
An In-depth Technical Guide to the Mechanism of Action of Tridecaptin Aα Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The unique architecture of their cell envelope, characterized by an outer membrane, renders many existing antibiotics ineffective. Tridecaptin Aα, a member of the tridecaptin family of non-ribosomal lipopeptides, has emerged as a promising antimicrobial agent with potent and selective activity against these challenging pathogens. This technical guide provides a comprehensive overview of the molecular mechanism by which tridecaptin Aα exerts its bactericidal effects, with a focus on its interaction with the bacterial cell envelope, its specific molecular target, and the ultimate cascade of events leading to cell death. The information presented herein is intended to support further research and development of tridecaptin-based therapeutics.
Core Mechanism of Action: A Multi-Step Process
The bactericidal activity of tridecaptin Aα against Gram-negative bacteria is not a result of non-specific membrane disruption, but rather a targeted, multi-step process that culminates in the dissipation of the proton motive force.[1][2][3] The overall mechanism can be conceptualized as a sequential journey from the outer membrane to the inner membrane, where it engages its specific target.
-
Outer Membrane Translocation: The initial interaction of tridecaptin Aα with the Gram-negative cell is the binding to lipopolysaccharide (LPS) on the outer membrane.[1][2][3] This interaction is a crucial first step for the peptide to traverse this formidable barrier and gain access to the periplasmic space.[3] Isothermal titration calorimetry (ITC) has confirmed the binding of tridecaptin Aα to LPS.[1][2] Interestingly, the lipid tail of tridecaptin Aα, while essential for its overall antimicrobial activity, is not required for LPS binding, suggesting its importance lies in subsequent steps of the mechanism.[1][2]
-
Selective Targeting of Lipid II: Once in the periplasm, tridecaptin Aα selectively binds to the Gram-negative analogue of Lipid II, a crucial precursor in the biosynthesis of peptidoglycan.[1][4][5] This interaction is highly specific; tridecaptin Aα shows a remarkable preference for Gram-negative Lipid II, which contains a diaminopimelic acid (DAP) residue, over the Gram-positive variant that typically has a lysine residue at the equivalent position.[3] This selectivity is a key determinant of the Gram-negative specificity of the tridecaptins.[3] The binding of tridecaptin Aα to Lipid II has been demonstrated to sequester its activity, as pre-incubation of the peptide with Gram-negative Lipid II abolishes its bactericidal effect.[4]
-
Disruption of the Proton Motive Force: The binding of tridecaptin Aα to Lipid II on the outer leaflet of the inner membrane triggers the disruption of the proton motive force (PMF).[1][2][3] Specifically, it dissipates the transmembrane proton gradient (ΔpH), leading to a decrease in the cytoplasmic pH.[1][6] This effect is achieved without causing significant depolarization of the inner membrane or the formation of large, non-specific pores, distinguishing its mechanism from that of other membrane-active peptides like polymyxin B.[1][4] The disruption of the PMF is a fatal event for the bacterium, as it is essential for ATP synthesis, nutrient transport, and other vital cellular processes.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the activity and interactions of tridecaptin Aα.
Table 1: Minimum Inhibitory Concentrations (MICs) of Tridecaptin Analogues
| Organism | (6'S)-TriB1 (µg/mL) | (6'R)-TriB1 (µg/mL) | Oct-TriB1 (µg/mL) | H-TriB1 (µg/mL) |
| Escherichia coli ATCC 25922 | 6.25 | 12.5 | 12.5 | >100 |
| Salmonella enterica ATCC 13311 | 3.13 | 6.25 | 12.5 | >100 |
| Pseudomonas aeruginosa ATCC 27853 | 12.5 | 25 | 25 | >100 |
Data from reference[7]. Note: Tridecaptin B1 (TriB1) is a close analogue of Tridecaptin Aα.
Table 2: Time-Kill Kinetics of Tridecaptin Aα (TriA1) against E. coli
| Time (minutes) | % Viable Cells (vs. initial population) |
| 15 | Slightly reduced |
| 30 | Significantly reduced |
| 60 | 0 (complete killing) |
Data from reference[1][6]. Cells were treated with 10x MIC of TriA1.
Experimental Protocols
The elucidation of the mechanism of action of tridecaptin Aα has been made possible through a series of key experiments. The detailed methodologies for these experiments are outlined below.
1. Isothermal Titration Calorimetry (ITC)
-
Objective: To quantify the binding affinity of tridecaptin Aα to LPS and Lipid II.
-
Methodology:
-
A solution of tridecaptin Aα is loaded into the injection syringe of the ITC instrument.
-
The sample cell is filled with a solution of either LPS or Lipid II-containing micelles.
-
A series of small, sequential injections of the tridecaptin Aα solution are made into the sample cell.
-
The heat change associated with each injection is measured by the instrument.
-
The resulting data is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
2. Membrane Depolarization Assay
-
Objective: To assess whether tridecaptin Aα depolarizes the bacterial inner membrane.
-
Methodology:
-
E. coli cells are grown to mid-log phase and harvested.
-
The cells are washed and resuspended in a suitable buffer.
-
The fluorescent dye DiBAC4(3), which enters depolarized cells and exhibits enhanced fluorescence upon binding to intracellular components, is added to the cell suspension.
-
The baseline fluorescence is recorded.
-
Tridecaptin Aα is added to the cell suspension, and the fluorescence is monitored over time.
-
Polymyxin B, a known membrane-depolarizing agent, is used as a positive control. A lack of increase in fluorescence indicates that the peptide does not cause membrane depolarization.[4][6]
-
3. Membrane Permeabilization (Pore Formation) Assay
-
Objective: To determine if tridecaptin Aα forms large pores in the bacterial inner membrane.
-
Methodology:
-
E. coli cells are prepared as in the membrane depolarization assay.
-
The fluorescent dye SYTOX Green, which is membrane-impermeable and fluoresces upon binding to nucleic acids, is added to the cell suspension.
-
The baseline fluorescence is recorded.
-
Tridecaptin Aα is added, and the fluorescence is monitored over time.
-
Triton X-100, a detergent that completely lyses the membrane, is used as a positive control. A lack of immediate and significant increase in fluorescence suggests that large, stable pores are not formed.[4]
-
4. Proton Motive Force (PMF) Disruption Assay
-
Objective: To directly measure the effect of tridecaptin Aα on the cytoplasmic pH of bacteria.
-
Methodology:
-
E. coli cells are loaded with the pH-sensitive fluorescent dye BCECF-AM.
-
The cells are washed and resuspended in a buffer at a specific pH.
-
The baseline fluorescence of BCECF is recorded.
-
Tridecaptin Aα is added to the cell suspension, and the change in fluorescence is monitored. A decrease in fluorescence indicates a drop in cytoplasmic pH, signifying a disruption of the proton gradient component of the PMF.[4][6]
-
5. In Vitro Vesicle Leakage Assay
-
Objective: To demonstrate that the interaction of tridecaptin Aα with Lipid II induces proton leakage across a lipid bilayer.
-
Methodology:
-
Large unilamellar vesicles (LUVs) are prepared with a lipid composition mimicking the bacterial inner membrane. A subset of these LUVs is doped with Gram-negative Lipid II.
-
The pH-sensitive dye BCECF is encapsulated within the LUVs at a high pH (e.g., pH 8.0).
-
The LUVs are then placed in a buffer with a lower external pH (e.g., pH 6.0).
-
Tridecaptin Aα is added to the LUV suspension, and the fluorescence of BCECF is monitored. A decrease in fluorescence indicates the leakage of protons into the vesicles, and a faster rate of leakage in the presence of Lipid II confirms its role in mediating this effect.[3]
-
Visualizations
Diagram 1: Signaling Pathway of Tridecaptin Aα Action
Caption: The sequential mechanism of tridecaptin Aα action against Gram-negative bacteria.
Diagram 2: Experimental Workflow for PMF Disruption Assay
Caption: Workflow for assessing proton motive force disruption using a pH-sensitive dye.
Tridecaptin Aα employs a sophisticated and highly specific mechanism of action against Gram-negative bacteria. Its ability to selectively target Lipid II and disrupt the proton motive force without causing widespread membrane damage highlights its potential as a precision antimicrobial agent. The low propensity for resistance development further underscores its therapeutic promise.[1][2][4] This technical guide provides a foundational understanding of the core mechanism, supported by experimental evidence, to aid in the ongoing efforts to develop novel antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00413H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. core.ac.uk [core.ac.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
The Biological Activity Spectrum of Tridecaptin Aα: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In an era marked by the escalating threat of antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are of paramount importance. Tridecaptin Aα, a member of the tridecaptin family of non-ribosomal lipopeptides, has emerged as a promising candidate, exhibiting potent and selective bactericidal activity against a range of Gram-negative pathogens.[1][2][3][4] This technical guide provides an in-depth overview of the biological activity spectrum of tridecaptin Aα, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Mechanism of Action: A Targeted Disruption of Bacterial Bioenergetics
Unlike many antimicrobial peptides that indiscriminately disrupt cell membranes, tridecaptin Aα employs a more sophisticated and targeted mechanism.[5][6][7] The bactericidal cascade can be delineated into two critical stages:
-
Outer Membrane Translocation: Tridecaptin Aα initially interacts with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[5][6] This interaction facilitates its transit across this formidable barrier into the periplasmic space. The unacylated form of tridecaptin Aα, while lacking intrinsic antimicrobial activity, effectively permeabilizes the outer membrane, sensitizing bacteria to other antibiotics.[5][8]
-
Inner Membrane Targeting and Disruption of the Proton Motive Force: Upon reaching the periplasm, tridecaptin Aα selectively binds to the Gram-negative analogue of Lipid II, a crucial precursor in peptidoglycan biosynthesis located in the inner membrane.[1][3][6] This binding event is the linchpin of its antimicrobial action. It does not cause widespread membrane depolarization or the formation of large pores.[1][9] Instead, the tridecaptin Aα-Lipid II complex specifically disrupts the proton motive force (PMF) across the inner membrane, leading to a collapse of the proton gradient.[1][6][7] This dissipation of the PMF cripples essential cellular processes, most notably ATP synthesis, ultimately resulting in rapid cell death.[5]
The following diagram illustrates the proposed mechanism of action for tridecaptin Aα.
Quantitative Biological Activity
The antimicrobial efficacy of tridecaptin Aα and its well-characterized synthetic analogue, Oct-TriA1, has been quantified against a panel of clinically relevant Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentrations (MICs), are summarized below.
Table 1: Minimum Inhibitory Concentrations (MICs) of Tridecaptin Aα and Oct-TriA1 against Gram-Negative Bacteria
| Organism | Strain Information | Tridecaptin Aα (µg/mL) | Oct-TriA1 (µg/mL) | Reference(s) |
| Escherichia coli | - | 3.13 | - | [7] |
| Escherichia coli | - | 6.25 | - | [1][9] |
| Klebsiella pneumoniae | MDR Strain | - | 3.13 - 6.25 | [7] |
| Klebsiella pneumoniae | Carbapenemase-producing | - | 6.25 - 12.5 | [10] |
| Acinetobacter baumannii | Carbapenemase-producing | - | 25 | [10] |
| Enterobacter cloacae | Clinical Isolate | - | 3.13 | [10] |
Table 2: Cytotoxicity Profile of Tridecaptin Analogues
| Analogue | Assay | Cell Type | Result | Reference(s) |
| Tridecaptin A1 analogues | Cytotoxicity | - | Low cytotoxicity | [11] |
| Oct-TriA2 (2,8-D-Orn, 7-Orn) | Hemolysis | Equine Erythrocytes | 39.8% hemolysis at 100 µg/mL | |
| Tridecaptin M | Cytotoxicity (CYP inhibition) | Recombinant human CYP isoforms | No IC50 detected up to 30 µM | [12] |
| Tridecaptin M | Hemolysis | - | Non-hemolytic at concentrations well above MIC | [12][13] |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the biological activity of tridecaptin Aα.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][6][8]
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Tridecaptin Aα stock solution (in a suitable solvent, e.g., DMSO)
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in CAMHB. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of tridecaptin Aα in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of tridecaptin Aα that completely inhibits visible bacterial growth.
-
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.[3][9][14][15][16][17]
-
Materials:
-
Log-phase bacterial culture
-
CAMHB
-
Tridecaptin Aα solution (at a multiple of the MIC, e.g., 10x MIC)
-
Sterile saline or PBS
-
Agar plates
-
Incubator
-
-
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add tridecaptin Aα to the bacterial suspension. Include a growth control without the peptide.
-
Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from the test and control cultures.
-
Enumeration: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of viable colonies (CFU/mL).
-
Analysis: Plot log10 CFU/mL against time to visualize the killing kinetics.
-
Inner Membrane Permeabilization Assay (SYTOX Green)
This assay assesses the integrity of the bacterial inner membrane.[9][18][19][20][21]
-
Materials:
-
Mid-log phase bacterial culture
-
Buffer (e.g., PBS or HEPES)
-
SYTOX Green nucleic acid stain (stock solution in DMSO)
-
Tridecaptin Aα solution
-
Positive control (e.g., Triton X-100)
-
Fluorometer or fluorescence microplate reader
-
-
Procedure:
-
Cell Preparation: Harvest mid-log phase bacteria, wash, and resuspend in buffer to a specific optical density (e.g., OD600 of 0.5).
-
Staining: Add SYTOX Green to the cell suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.
-
Measurement: Place the stained cell suspension in a cuvette or a 96-well black plate. Record the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
-
Treatment: Add tridecaptin Aα and monitor the change in fluorescence over time. Add the positive control to a separate sample to induce maximal permeabilization.
-
Analysis: An increase in fluorescence indicates that SYTOX Green has entered the cells through a compromised inner membrane and bound to intracellular nucleic acids.
-
Conclusion
Tridecaptin Aα represents a compelling class of antimicrobial peptides with a distinct and targeted mechanism of action against Gram-negative bacteria. Its ability to selectively bind to Lipid II and disrupt the proton motive force, coupled with a low propensity for resistance development, underscores its potential as a lead compound for the development of new therapeutics to combat multidrug-resistant infections. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the exploration and advancement of tridecaptin-based antibiotics.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 4. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00413H [pubs.rsc.org]
- 5. 2.7. Plasmatic membrane permeability assay [bio-protocol.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of tridecaptin M: in vitro and in vivo efficacy against colistin-resistant Gram-negative bacterial pathogens and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Kinetics of Antimicrobial Peptide Activity Measured on Individual Bacterial Cells Using High Speed AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. actascientific.com [actascientific.com]
- 18. A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. DSpace [dr.lib.iastate.edu]
- 21. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Tridecaptin Aα: A Technical Guide to its Activity Against Multidrug-Resistant Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a critical threat to global health. The World Health Organization has classified pathogens such as carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae as critical priority threats. Tridecaptins, a class of linear non-ribosomal lipopeptides, have emerged as a promising source of new antimicrobials with potent and selective activity against these challenging pathogens.[1][2] This technical guide provides an in-depth analysis of Tridecaptin Aα, its mechanism of action, its efficacy against MDR strains, and the experimental protocols used for its evaluation.
Tridecaptin Aα and its synthetic analogues demonstrate a unique mechanism that involves selective binding to the peptidoglycan precursor Lipid II on the inner membrane of Gram-negative bacteria, leading to a disruption of the proton-motive force.[2][3][4][5][6] This guide consolidates quantitative data on its antimicrobial activity, details the methodologies for its assessment, and visualizes its mechanism of action and experimental workflows.
Mechanism of Action
Tridecaptin Aα exerts its bactericidal effect through a multi-step process targeting the essential cell wall precursor, Lipid II.[4][5] Unlike many membrane-targeting antimicrobials, it does not cause significant membrane lysis or depolarization.[3][4] Instead, its action is more specific, culminating in the dissipation of the proton motive force.[3][4][5][6]
The proposed mechanism is as follows:
-
Outer Membrane Translocation: The peptide first interacts with the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[3][4] This interaction, facilitated by cationic residues, is crucial for crossing the outer membrane barrier.[4]
-
Periplasmic Transit: After crossing the outer membrane, Tridecaptin Aα transits the periplasmic space.
-
Inner Membrane Targeting: In the periplasm, it selectively binds to the Gram-negative variant of Lipid II, the final monomeric intermediate in peptidoglycan biosynthesis.[3][4][6][7] This binding is a chiral interaction, as demonstrated by the reduced activity of its enantiomeric form.[3]
-
Disruption of Proton-Motive Force: The formation of the Tridecaptin Aα-Lipid II complex leads to a disruption of the inner membrane's proton gradient, dissipating the proton motive force without forming large pores.[4][5][6][7] This ultimately leads to bacterial cell death.
This targeted mechanism makes the development of resistance more difficult, as bacteria cannot easily modify the essential Lipid II precursor.[4][5]
Caption: Mechanism of Action for Tridecaptin Aα against Gram-negative bacteria.
Antimicrobial Activity Data
Tridecaptin Aα and its synthetic analogues, particularly Oct-TriA₁, exhibit potent activity against a range of MDR Gram-negative pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature. Analogue modifications, such as replacing expensive amino acids, have been shown to retain strong antimicrobial activity while reducing synthesis costs.[1] For instance, Oct-TriA₂ (2,8-d-Orn, 7-Orn) shows comparable or enhanced activity against certain strains and has lower hemolytic activity.[8]
Table 1: MIC (μg/mL) of Tridecaptin Analogues Against MDR Bacteria
| Peptide/Analogue | A. baumannii (OXA-23) | K. pneumoniae (IMP 485) | E. cloacae (IMP-4) | P. pseudoalcaligenes |
|---|---|---|---|---|
| Oct-TriA₁ (1) | 6.25 | 6.25 | 6.25 | 50 |
| Oct-TriA₂ (2) | 12.5 | 12.5 | 12.5 | 50 |
| Oct-TriA₁ (2,8-d-Orn, 7-Orn) (5) | 6.25 | 12.5 | 12.5 | 50 |
| Oct-TriA₂ (2,8-d-Orn, 7-Orn) (7) | 6.25 | 12.5 | 12.5 | 12.5 |
| Colistin | >100 | >100 | >100 | >100 |
(Data sourced from reference[8])
Table 2: Activity of Tridecaptin M against XDR Strains
| Peptide | K. pneumoniae (Polymyxin-Sensitive) | K. pneumoniae (XDR Strains) |
|---|---|---|
| TriM₁ | 4-8 μg/mL | 2 μg/mL |
(Data sourced from reference[3])
Synergistic Activity
Unacylated tridecaptin analogues, which lack direct antimicrobial activity, have been shown to function as potent sensitizing agents.[3] These truncated peptides permeabilize the outer membrane of Gram-negative bacteria, allowing conventional antibiotics that are normally ineffective to reach their intracellular targets.[3] This synergistic approach can restore the efficacy of antibiotics like rifampicin and vancomycin against MDR strains.[3][9]
For example, sub-MIC concentrations of unacylated H-TriA₁ can reduce the MIC of rifampicin and vancomycin against E. coli by up to 512- and 64-fold, respectively.[3] Similarly, Tridecaptin M demonstrates synergy with rifampicin and vancomycin against all tested strains of A. baumannii.[9]
Table 3: Synergistic Activity of Tridecaptin M (8 µg/mL) with Antibiotics Against A. baumannii
| Antibiotic | Fold Reduction in MIC |
|---|---|
| Rifampicin | up to 256 |
| Vancomycin | up to 32 |
(Data sourced from reference[9])
Caption: Synergistic action of unacylated tridecaptins with antibiotics.
Detailed Experimental Protocols
The evaluation of tridecaptin activity involves a series of standardized in vitro assays.
Peptide Synthesis and Purification
Tridecaptin analogues are typically synthesized using standard solid-phase peptide synthesis (SPPS) methods.[7] Following synthesis and cleavage from the resin, the crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for antimicrobial testing.[10][11]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the microbroth dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]
-
Preparation: Peptides are dissolved in Mueller Hinton (MH) broth.[12]
-
Serial Dilution: Two-fold serial dilutions of the peptide are prepared across a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a suspension of the target bacterial strain to a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Plates are incubated at 37°C for 16-24 hours.[12]
-
Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Outer Membrane Permeabilization Assay
This assay uses the fluorescent dye N-(1-Naphthyl)ethylenediamine (NPN) to measure outer membrane disruption.
-
Cell Preparation: Bacterial cells are grown to mid-log phase, harvested, washed, and resuspended in HEPES buffer.
-
Assay Setup: In a 96-well plate, cell suspension is mixed with NPN dye.
-
Peptide Addition: Varying concentrations of the tridecaptin peptide are added to the wells. Polymyxin B is often used as a positive control.[9]
-
Measurement: Fluorescence is measured immediately. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. An increase in fluorescence indicates that the peptide has disrupted the outer membrane, allowing NPN to enter and bind to the inner membrane.
Hemolysis Assay
This assay assesses the peptide's toxicity to mammalian red blood cells.
-
Preparation: Fresh red blood cells are washed and diluted in a buffered saline solution.
-
Incubation: The cell suspension is incubated with various concentrations of the peptide (e.g., 100 μg/mL) for a set time (e.g., 1 hour) at 37°C.[8]
-
Centrifugation: Samples are centrifuged to pellet intact cells.
-
Measurement: The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 450 nm).
-
Calculation: Percent hemolysis is calculated relative to a positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (buffer only).
Time-Kill Assay
This assay measures the rate at which a peptide kills a bacterial population.
-
Inoculation: A log-phase bacterial culture is treated with the peptide at a multiple of its MIC (e.g., 10x MIC).[7]
-
Sampling: Aliquots are removed at various time points (e.g., 0, 20, 40, 60, 120 minutes).
-
Plating: Samples are serially diluted and plated on agar plates to determine the number of viable cells (CFU/mL).
-
Analysis: The change in CFU/mL over time indicates the bactericidal or bacteriostatic nature of the peptide. Tridecaptin A₁ has been shown to be bactericidal, though it kills more slowly than pore-forming agents like polymyxin B.[7]
Caption: General experimental workflow for evaluating novel tridecaptin analogues.
Conclusion
Tridecaptin Aα and its structurally related analogues represent a highly promising class of antimicrobial peptides for combating MDR Gram-negative infections. Their unique mechanism of action, which involves the selective targeting of Lipid II and subsequent disruption of the proton motive force, distinguishes them from many conventional antibiotics and may slow the development of resistance.[4][5] Furthermore, the ability of unacylated tridecaptins to act synergistically with existing antibiotics opens new avenues for combination therapies.[2] Ongoing research into synthetic analogues that are cheaper to produce and possess improved activity and safety profiles underscores the potential of the tridecaptin scaffold in the development of next-generation antibiotics.[8]
References
- 1. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Antimicrobial Peptide Tridecaptin M in Combination with Other Antibiotics against Multidrug Resistant Acinetobacter baumannii [mdpi.com]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Structural Elucidation of Tridecaptin Aα by NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data involved in the structural elucidation of Tridecaptin Aα, a potent lipopeptide antibiotic, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While initial characterization of Tridecaptin Aα was achieved through a combination of mass spectrometry and chemical degradation, detailed three-dimensional structural studies in a membrane-mimicking environment were performed on its close and equally potent analogue, Oct-tridecaptin A1. This guide will detail the structural elucidation of Oct-tridecaptin A1 as a representative model for the tridecaptin family.
Introduction to Tridecaptin Aα
Tridecaptin Aα is a non-ribosomally synthesized lipopeptide with selective and potent activity against Gram-negative bacteria.[1][2] Its structure consists of a 13-residue peptide chain N-terminally acylated with a (3R,6S)-3-hydroxy-6-methyloctanoyl lipid tail.[3] The initial determination of its primary structure, including the amino acid sequence and the stereochemistry of the fatty acid, was accomplished through a combination of techniques including NMR, tandem mass spectrometry (MS/MS), and gas chromatography-mass spectrometry (GC-MS).[1]
NMR-Based Structural Elucidation Workflow
The determination of the three-dimensional structure of a lipopeptide like tridecaptin in a membrane-like environment is a multi-step process. The following diagram illustrates the typical workflow for the structural elucidation of Oct-tridecaptin A1 using NMR spectroscopy.
Experimental Protocols
Sample Preparation
The structural studies of Oct-tridecaptin A1 were conducted in a membrane-mimicking environment to reflect its biological site of action. Dodecylphosphocholine (DPC) micelles are commonly used for this purpose.
-
Peptide and Micelle Preparation : Oct-tridecaptin A1 and Gram-negative lipid II were dissolved separately in a solution containing 180 mM DPC.[4]
-
NMR Sample : The final NMR sample contained the peptide and lipid II in DPC micelles, typically in a 10% D₂O/90% H₂O mixture with a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.0).[4]
NMR Data Acquisition
A series of one- and two-dimensional NMR experiments are required to obtain the necessary structural information. For Oct-tridecaptin A1, the following experiments were crucial:
-
2D TOCSY (Total Correlation Spectroscopy) : This experiment is used to identify the spin systems of the individual amino acid residues by correlating all protons within a given residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close in space (typically < 5 Å), providing the distance restraints that are essential for calculating the three-dimensional structure.
These experiments were performed on a 600 MHz NMR spectrometer at 27 °C.[3]
Data Presentation: NMR Chemical Shift Assignments
The first step in analyzing the NMR data is the assignment of all proton resonances to their respective amino acids in the peptide sequence. The following table summarizes the ¹H chemical shift assignments for Oct-tridecaptin A1 in DPC micelles in the presence of lipid II.
Table 1: ¹H Chemical Shift Assignments of Oct-TriA1 in DPC Micelles with Lipid II [3]
| Residue | Amide NH (ppm) | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |
| Gly1 | 8.35 | 3.82 | - | - |
| D-Val2 | 8.45 | 4.65 | 2.01 | γ-CH₃: 0.95, 0.89 |
| D-Dab3 | 8.25 | 4.58 | 2.15, 1.95 | γ-NH₂: 2.98 |
| Gly4 | 8.51 | 4.05 | - | - |
| D-Trp5 | 8.51 | 4.76 | 3.16 | Aromatic: 6.96-7.52 |
| Ser6 | 8.68 | 3.98 | 3.74, 3.49 | - |
| Dab7 | 8.59 | 4.33 | 2.16, 1.98 | γ-NH₂: 3.01 |
| D-Dab8 | 7.92 | 4.50 | 2.05, 1.80 | γ-NH₂: 2.81 |
| Phe9 | 8.69 | 4.91 | 3.10, 2.94 | Aromatic: 7.16-7.23 |
| Glu10 | 8.43 | 4.54 | 1.97, 1.84 | γ-CH₂: 2.21 |
| Val11 | 8.27 | 4.55 | 1.90 | γ-CH₃: 0.93 |
| D-aIle12 | 8.27 | 4.55 | obs | obs |
| Ala13 | 8.20 | 4.11 | 1.32 | - |
obs = obscured
Structure Calculation and Refinement
The three-dimensional structure of Oct-tridecaptin A1 was calculated using the NOE-derived distance restraints.
Software for Structure Calculation
-
CYANA : This program was used for the automated assignment of NOE cross-peaks and for the calculation of the peptide structure.[5]
-
AutoDock Vina : This software was employed for molecular docking studies to model the interaction between Oct-tridecaptin A1 and lipid II.[5]
Structural Restraints and Final Structure
The solution structure of Oct-tridecaptin A1 in DPC micelles with lipid II was determined based on a set of experimentally derived distance restraints from the NOESY spectra. The final structure ensemble was deposited in the Protein Data Bank (PDB) and the Biological Magnetic Resonance Bank (BMRB).
The deposited structure reveals an amphipathic conformation, which is crucial for its interaction with the bacterial membrane.[4]
Logical Relationships in Structural Analysis
The process of NMR-based structure determination relies on a logical progression from identifying individual amino acids to defining their spatial arrangement.
Conclusion
The structural elucidation of tridecaptins, exemplified by the detailed NMR studies on Oct-tridecaptin A1, provides critical insights into their mechanism of action. The determination of the three-dimensional structure in a membrane-mimicking environment has been instrumental in understanding how these lipopeptides interact with and disrupt the bacterial cell membrane, paving the way for the rational design of new and more effective antibiotics. The combination of advanced NMR techniques, sophisticated software, and meticulous experimental design is paramount to successfully unraveling the structures of such complex biomolecules.
References
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis of Tridecaptin Aα Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecaptins are a class of non-ribosomal lipopeptides with potent and selective activity against Gram-negative bacteria, including multidrug-resistant strains. Their unique mechanism of action, which involves binding to the peptidoglycan precursor Lipid II, makes them promising candidates for the development of new antibiotics. Tridecaptin Aα, also known as Tridecaptin A1, is a prominent member of this family. However, the natural fatty acid tail of Tridecaptin A1 presents synthetic challenges. Consequently, analogues such as Oct-TriA1, where the complex lipid tail is replaced with a more accessible octanoyl group, have been synthesized. These analogues largely retain the potent antimicrobial activity of the natural product and are more amenable to large-scale synthesis for research and development.[1][2][3]
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of an N-terminally octanoylated tridecaptin Aα analogue (Oct-TriA1), a widely studied and synthetically accessible variant.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of a synthetic tridecaptin analogue against various bacterial strains.
| Peptide | Organism | MIC (μg/mL) |
| Oct-TriA1 | E. coli O157:H7 | 4 |
| Oct-TriA1 | K. pneumoniae (MDR) | 4 |
| Oct-TriA1 | C. jejuni | 2 |
| Oct-TriA1 | S. aureus | >64 |
| Oct-TriA1 | E. faecalis | >64 |
Data presented here is a representative summary from published studies. MIC values can vary based on specific experimental conditions.
Experimental Protocol: SPPS of Oct-Tridecaptin Aα (Oct-TriA1)
This protocol is based on the widely used Fmoc/tBu strategy for SPPS.
Materials and Reagents
-
Fmoc-L-Ala-Wang resin
-
Fmoc-protected amino acids (including non-proteinogenic residues)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Octanoic acid
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Equipment
-
Peptide synthesis vessel
-
Shaker or rocker
-
HPLC system for purification and analysis
-
Lyophilizer
-
Mass spectrometer
Synthesis Procedure
-
Resin Swelling: Swell Fmoc-L-Ala-Wang resin in DMF for 1-2 hours in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the tridecaptin Aα sequence.
-
N-Terminal Acylation:
-
After the final Fmoc deprotection of the N-terminal amino acid, wash the resin with DMF.
-
In a separate vial, dissolve octanoic acid (5 eq.), DIC (5 eq.), and OxymaPure® (5 eq.) in DMF.
-
Add the solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/DTT/H2O (90:5:2.5:2.5).
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase HPLC.
-
Analyze the fractions by mass spectrometry and pool the fractions containing the pure peptide.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
SPPS Workflow for Tridecaptin Aα Analogue
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for an N-terminally acylated Tridecaptin analogue.
References
Application Notes and Protocols for In Vitro Antibacterial Assay of Tridecaptin Aα
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tridecaptin Aα is a linear non-ribosomal lipopeptide with potent and selective activity against Gram-negative bacteria.[1][2] Its mechanism of action involves a high-affinity binding to the peptidoglycan precursor Lipid II on the inner membrane of Gram-negative bacteria, leading to the disruption of the proton motive force.[3][4][5] This unique mechanism makes it a promising candidate for combating multidrug-resistant Gram-negative pathogens.
These application notes provide a detailed protocol for determining the in vitro antibacterial activity of Tridecaptin Aα using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). Additionally, it summarizes reported MIC values and outlines the key steps in its mechanism of action and the experimental workflow.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Tridecaptin Aα and its Analogs
The following table summarizes the MIC values of Tridecaptin Aα and its synthetic analog, Oct-TriA1, against various Gram-negative bacteria as reported in the literature. The broth microdilution assay is the standard method for determining these values.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Tridecaptin A1 | Escherichia coli | 3.13 | [1] |
| Tridecaptin A1 | Escherichia coli | 6.25 | [6] |
| Oct-TriA1 | Escherichia coli ATCC 25922 | 6.25 | [7] |
| Oct-TriA1 | Klebsiella pneumoniae (Carbapenemase-producing) | 6.25 | [8] |
| Oct-TriA1 | Acinetobacter baumannii (Carbapenemase-producing) | 25 | [8] |
| Oct-TriA1 | Enterobacter cloacae | 6.25 | [8] |
| Tridecaptin B1 | Escherichia coli ATCC 25922 | 6.25 | [7] |
| Tridecaptin B1 | Salmonella enterica ATCC 13311 | 3.13 | [7] |
| Tridecaptin B1 | Pseudomonas aeruginosa ATCC 27853 | 12.5 | [7] |
| Tridecaptin M | Escherichia coli (polymyxin-resistant) | 2-8 | [9] |
| Tridecaptin M | Klebsiella pneumoniae (polymyxin-resistant) | 2-8 | [9] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods with modifications specifically for cationic antimicrobial peptides like Tridecaptin Aα to ensure accurate and reproducible results.
Materials:
-
Tridecaptin Aα (or its analogs)
-
Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae, A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)
-
Bacterial incubator (37°C)
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select a single colony of the test bacterium and inoculate it into 5 mL of CAMHB.
-
Incubate overnight at 37°C with shaking (180 rpm).
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL. Verify the concentration by plating serial dilutions on agar plates.
-
-
Preparation of Tridecaptin Aα Dilutions:
-
Due to the cationic nature of Tridecaptin Aα, which can lead to binding to standard polystyrene plates, all dilutions should be performed in polypropylene tubes and plates.[3][5][10]
-
Prepare a stock solution of Tridecaptin Aα in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in water).
-
Perform serial two-fold dilutions of Tridecaptin Aα in 0.01% acetic acid with 0.2% BSA to prevent the peptide from adhering to the plasticware.[10]
-
-
Assay Setup:
-
In a 96-well polypropylene microtiter plate, add 100 µL of the appropriate Tridecaptin Aα dilution to each well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of 2.5 x 105 CFU/mL.
-
Include the following controls on each plate:
-
Positive Control: Wells containing 100 µL of bacterial inoculum and 100 µL of CAMHB without Tridecaptin Aα.
-
Negative Control (Sterility Control): Wells containing 200 µL of CAMHB only.
-
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of Tridecaptin Aα at which there is no visible growth of bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Visualizations
Mechanism of Action of Tridecaptin Aα
Caption: Mechanism of action of Tridecaptin Aα against Gram-negative bacteria.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of Tridecaptin Aα.
References
- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Determining the Minimum Inhibitory Concentration (MIC) of Tridecaptin Aα
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecaptin Aα is a member of the tridecaptin family, a group of linear non-ribosomal lipopeptides that exhibit potent and selective antimicrobial activity against Gram-negative bacteria.[1][2][3] The unique mechanism of action of tridecaptins involves binding to the lipid II component of the bacterial cell wall precursor on the inner membrane, leading to the disruption of the proton motive force.[1][2][4] This targeted action makes tridecaptins a promising class of antibiotics for combating multidrug-resistant Gram-negative pathogens. Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of any new antimicrobial agent. This document provides a detailed protocol for determining the MIC of tridecaptin Aα using the broth microdilution method, adapted for cationic antimicrobial peptides.
Signaling Pathway of Tridecaptin Aα
The bactericidal activity of Tridecaptin Aα is initiated by its interaction with the outer membrane of Gram-negative bacteria, followed by translocation into the periplasm where it engages with its target, Lipid II, on the inner membrane. This interaction disrupts the proton motive force, ultimately leading to cell death.
Caption: Mechanism of action of Tridecaptin Aα against Gram-negative bacteria.
Quantitative Data: MIC of Tridecaptin Aα and Analogues
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of tridecaptin A1 and its synthetic analogue, Oct-TriA1, against various Gram-negative bacteria as reported in the literature. These values are typically determined using the broth microdilution method.
| Peptide | Organism | Strain | MIC (µg/mL) | Reference |
| Tridecaptin A1 | Escherichia coli | NCTC 12241 | 3.13 | [1] |
| Tridecaptin A1 | Escherichia coli | ATCC 25922 | 6.25 | [4] |
| Oct-TriA1 | Escherichia coli | NCTC 12241 | 3.13 | [1] |
| Oct-TriA1 | Klebsiella pneumoniae | (Carbapenemase-producing) | 6.25 | [5] |
| Oct-TriA1 | Enterobacter cloacae | (Carbapenemase-producing) | 6.25 | [5] |
| Oct-TriA1 | Acinetobacter baumannii | (Carbapenemase-producing) | 25 | [5] |
| TriM1 | Klebsiella pneumoniae | (Extensively drug-resistant) | 2 | [1] |
| TriB1 | Klebsiella pneumoniae | (MDR) | 3.13–6.25 | [1] |
Experimental Protocol: Broth Microdilution MIC Assay for Tridecaptin Aα
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides to minimize non-specific binding.[6][7][8]
Materials:
-
Tridecaptin Aα (lyophilized powder)
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates (non-treated surface)[6][7]
-
Sterile polypropylene tubes
-
Sterile, pyrogen-free water
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) (optional, for peptide dilution)[7]
-
Bacterial strains for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Spectrophotometer or microplate reader
-
Incubator (35-37°C)
Procedure:
-
Preparation of Tridecaptin Aα Stock Solution:
-
Aseptically weigh a precise amount of lyophilized Tridecaptin Aα.
-
Reconstitute the peptide in sterile, pyrogen-free water to create a high-concentration stock solution (e.g., 1280 µg/mL). Store at -80°C for long-term storage.[6]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (streaked for single colonies), select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][8]
-
-
Preparation of Peptide Dilutions in the Microtiter Plate:
-
In a 96-well polypropylene microtiter plate, perform serial two-fold dilutions of the Tridecaptin Aα stock solution in CAMHB.
-
The final volume in each well before adding the bacterial inoculum should be 50 µL.
-
The typical concentration range to test is 64 µg/mL to 0.125 µg/mL.
-
Include a growth control well (containing only CAMHB and bacteria) and a sterility control well (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.[7]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of Tridecaptin Aα that completely inhibits visible growth of the organism.[8]
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of Tridecaptin Aα.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. journals.asm.org [journals.asm.org]
Therapeutic Potential of Tridecaptin Aα for Treating Gram-Negative Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecaptin Aα is a member of the tridecaptin class of non-ribosomal lipopeptides that exhibit potent and selective antimicrobial activity against Gram-negative bacteria.[1][2] Amid the growing threat of antimicrobial resistance, particularly among critical Gram-negative pathogens, tridecaptins have emerged as a promising class of therapeutic agents. Their unique mechanism of action, which involves targeting the bacterial cell wall precursor Lipid II and disrupting the proton motive force, offers a potential solution to combat multidrug-resistant (MDR) strains.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of tridecaptin Aα and its analogs, intended to guide researchers in the preclinical development of these novel antimicrobial agents.
Mechanism of Action
Tridecaptin Aα exerts its bactericidal effect through a multi-step process that targets the integrity of the Gram-negative cell envelope.[1][3]
-
Outer Membrane Interaction: The peptide initially interacts with the lipopolysaccharide (LPS) layer of the outer membrane.[1]
-
Translocation to the Periplasm: Following this interaction, tridecaptin Aα translocates across the outer membrane into the periplasmic space.
-
Inner Membrane Targeting: In the periplasm, the peptide selectively binds to the Gram-negative variant of Lipid II, a crucial precursor for peptidoglycan synthesis, located on the outer leaflet of the inner membrane.[3][4]
-
Disruption of Proton Motive Force: This binding event disrupts the proton motive force across the inner membrane, leading to a collapse of the transmembrane potential and ultimately, cell death.[3][4] Notably, this mechanism does not involve significant membrane depolarization or pore formation.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of tridecaptin analogs against various Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of Tridecaptin Analogs
| Compound | Organism | Strain Information | MIC (µg/mL) | Reference |
| Tridecaptin A₁ | Escherichia coli | NCTC 12241 | 3.13 | [1] |
| Oct-TriA₁ | Escherichia coli | NCTC 12241 | Potent activity | [1] |
| Tridecaptin M | Klebsiella pneumoniae | MDR, Colistin-Resistant | 2-8 | [4] |
| Tridecaptin M | Escherichia coli | mcr-1 positive | Potent activity | [4] |
| Tridecaptin M₁₁ | Proteus mirabilis | Polymyxin-Resistant | 4 | |
| Tridecaptin M₁₁ | Serratia marcescens | Polymyxin-Resistant | 4 | |
| Oct-TriA₂ (2,8-d-Orn, 7-Orn) | Acinetobacter baumannii | Carbapenemase-producing | Comparable to Oct-TriA₁ | [5] |
| Oct-TriA₂ (2,8-d-Orn, 7-Orn) | Pseudomonas pseudoalcaligenes | Environmental | 4-fold enhanced activity vs. Oct-TriA₁ | [5] |
Table 2: In Vivo Efficacy of Tridecaptin M in a Murine Infection Model
| Animal Model | Infection Strain | Treatment Dose (mg/kg) | Administration Route | Outcome | Reference |
| Mouse | Klebsiella pneumoniae (MDR, Colistin-Resistant) | 10, 20, 50, 100 | Subcutaneous | Dose-dependent efficacy | [6] |
Table 3: Synergistic Activity of Tridecaptins with Conventional Antibiotics
| Tridecaptin Analog | Combination Agent | Organism | Fold Reduction in MIC of Combination Agent | Reference |
| H-TriA₁ | Rifampicin | Escherichia coli | Up to 512-fold | [3] |
| H-TriA₁ | Vancomycin | Escherichia coli | Up to 64-fold | [3] |
| Tridecaptin M | Rifampicin | Acinetobacter baumannii | Up to 256-fold | [5] |
| Tridecaptin M | Vancomycin | Acinetobacter baumannii | Up to 32-fold | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of tridecaptin Aα and its analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Materials:
-
Tridecaptin Aα or analog (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., E. coli, K. pneumoniae, A. baumannii)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Tridecaptin Dilutions:
-
Perform serial two-fold dilutions of the tridecaptin stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., 64 to 0.06 µg/mL).
-
-
Assay Setup:
-
Add 50 µL of the appropriate tridecaptin dilution to each well of the test plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and no tridecaptin) and a negative control (wells with CAMHB only).
-
-
Incubation and Reading:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the tridecaptin that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 2: In Vivo Efficacy in a Murine Systemic Infection Model
This protocol describes a general procedure for evaluating the in vivo efficacy of tridecaptins in a mouse model of systemic infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Klebsiella pneumoniae (a virulent, multidrug-resistant strain)
-
Tridecaptin Aα or analog, formulated for in vivo administration (e.g., in sterile saline)
-
Tryptic Soy Broth (TSB)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Inoculum Preparation:
-
Grow K. pneumoniae overnight in TSB at 37°C.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
-
Infection:
-
Anesthetize the mice using isoflurane.
-
Induce a systemic infection by intraperitoneal (i.p.) injection of 100 µL of the bacterial suspension (1 x 10⁶ CFU/mouse).
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1 or 2 hours), administer the tridecaptin compound via a specified route (e.g., subcutaneous or intravenous).
-
Include a vehicle control group that receives the formulation buffer without the tridecaptin.
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of illness and survival over a period of 7 days.
-
Alternatively, at a specified time point (e.g., 24 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically collect organs (e.g., spleen, liver, lungs) and blood.
-
Homogenize the organs and perform serial dilutions of the homogenates and blood.
-
Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/gram of tissue or CFU/mL of blood).
-
-
Data Analysis:
-
Compare the survival curves between the treatment and control groups using a Kaplan-Meier analysis.
-
Compare the bacterial loads in the organs and blood between the groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic interactions between tridecaptins and other antibiotics.
Materials:
-
Tridecaptin Aα or analog
-
Second antimicrobial agent
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial two-fold dilutions of tridecaptin horizontally across the microtiter plate.
-
Prepare serial two-fold dilutions of the second antibiotic vertically down the plate.
-
The final plate will contain a matrix of concentrations for both drugs.
-
-
Inoculation:
-
Prepare the bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL in the wells).
-
Add the inoculum to all wells containing the drug combinations.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 1.0: Additive
-
1.0 < FIC Index < 4.0: Indifference
-
FIC Index ≥ 4.0: Antagonism
-
-
Conclusion
Tridecaptin Aα and its analogs represent a promising avenue for the development of new therapeutics against multidrug-resistant Gram-negative bacteria. Their unique mechanism of action and potent in vitro and in vivo activity warrant further investigation. The protocols and data presented in this document provide a framework for researchers to systematically evaluate the potential of this important class of antimicrobial peptides. Careful adherence to standardized methodologies will be crucial for generating reproducible and comparable data to advance the preclinical development of tridecaptins.
References
Application Notes and Protocols: Synergistic Effects of Tridecaptin Aα with Conventional Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge. The outer membrane of these bacteria acts as a formidable barrier, preventing many conventional antibiotics from reaching their intracellular targets. Tridecaptins, a class of non-ribosomal lipopeptides, have demonstrated potent activity against Gram-negative bacteria. Notably, certain analogues, such as the unacylated tridecaptin Aα (H-TriAα), exhibit a remarkable synergistic effect when combined with conventional antibiotics. These unacylated tridecaptins permeabilize the outer membrane, thereby sensitizing the bacteria to antibiotics that would otherwise be ineffective.[1][2] This document provides detailed application notes, quantitative data summaries, and experimental protocols to investigate the synergistic potential of tridecaptin Aα.
Mechanism of Synergistic Action
Tridecaptins exert their bactericidal effect by targeting the peptidoglycan precursor Lipid II on the inner membrane of Gram-negative bacteria, leading to the disruption of the proton motive force.[3][4] However, the synergistic activity with conventional antibiotics primarily stems from the ability of unacylated tridecaptins to disrupt the outer membrane.[1][2] They bind to lipopolysaccharide (LPS) on the outer membrane, increasing its permeability.[3] This allows conventional antibiotics, which are often large or hydrophobic, to traverse the outer membrane and accumulate in the periplasm, where they can reach their respective targets.[1]
Caption: Mechanism of Tridecaptin Aα synergy with conventional antibiotics.
Quantitative Data Summary
The synergistic effect is quantified by the Fractional Inhibitory Concentration Index (FICI) and the fold reduction in the Minimum Inhibitory Concentration (MIC) of the conventional antibiotic in the presence of a sub-inhibitory concentration of tridecaptin Aα.
| Conventional Antibiotic | Target Organism | Tridecaptin Analogue | Fold Reduction in MIC | Reference |
| Rifampicin | E. coli | H-TriA₁ | up to 512-fold | [1] |
| Vancomycin | E. coli | H-TriA₁ | up to 64-fold | [1] |
| Rifampicin | K. pneumoniae (MDR) | H-TriA₁ | up to 512-fold | [1] |
| Rifampicin | A. baumannii | Tridecaptin M | up to 256-fold | [5] |
| Vancomycin | A. baumannii | Tridecaptin M | up to 32-fold | [5] |
| Ceftazidime | A. baumannii | Tridecaptin M | - | [5] |
FICI values ≤ 0.5 indicate synergy.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
Tridecaptin Aα solution
-
Conventional antibiotic solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, prepare serial dilutions of the conventional antibiotic in CAMHB along the x-axis.
-
Similarly, prepare serial dilutions of tridecaptin Aα in CAMHB along the y-axis.
-
-
Inoculate Plates:
-
Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.
-
-
Calculate FICI:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; 1.0 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.
-
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
This assay confirms the bactericidal or bacteriostatic nature of the synergistic interaction over time.
Materials:
-
Tridecaptin Aα solution
-
Conventional antibiotic solution
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile saline
-
Agar plates
-
Incubator
Protocol:
-
Prepare Cultures:
-
Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
Tridecaptin Aα at a sub-inhibitory concentration
-
Conventional antibiotic at its MIC
-
Combination of tridecaptin Aα and the conventional antibiotic at their respective synergistic concentrations.
-
-
-
Inoculate:
-
Inoculate each tube with the bacterial culture to a final concentration of ~10⁶ CFU/mL.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Plate and Incubate:
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Count Colonies:
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Plot Data:
Caption: Workflow for the time-kill curve assay.
Outer Membrane Permeabilization Assay (NPN Assay)
This assay measures the extent of outer membrane disruption using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Tridecaptin Aα solution
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer
-
NPN solution (in acetone)
-
Fluorometer
Protocol:
-
Prepare Cells:
-
Wash and resuspend bacterial cells in HEPES buffer.
-
-
NPN Addition:
-
Add NPN to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments.
-
-
Baseline Reading:
-
Measure the baseline fluorescence.
-
-
Add Tridecaptin Aα:
-
Add varying concentrations of tridecaptin Aα to the cell suspension.
-
-
Measure Fluorescence:
-
Immediately measure the increase in fluorescence. An increase in fluorescence indicates that NPN has entered the disrupted outer membrane and embedded in the hydrophobic interior.
-
Conclusion
The synergistic combination of tridecaptin Aα and its analogues with conventional antibiotics represents a promising strategy to combat MDR Gram-negative infections. The ability of tridecaptins to permeabilize the outer membrane effectively re-sensitizes resistant bacteria to existing antibiotic classes. The protocols outlined in this document provide a framework for researchers to investigate and quantify these synergistic interactions, paving the way for the development of novel combination therapies.
References
- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. core.ac.uk [core.ac.uk]
Application Notes and Protocols for Developing Tridecaptin Aα Formulations for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecaptin Aα is a potent non-ribosomal lipopeptide antibiotic with selective activity against Gram-negative bacteria, including multidrug-resistant strains.[1][2][3] Its unique mechanism of action, which involves targeting the bacterial cell-wall precursor lipid II and disrupting the proton motive force, makes it a promising candidate for combating antimicrobial resistance.[1][2][3] However, the successful translation of tridecaptin Aα from in vitro activity to in vivo efficacy is critically dependent on the development of stable and effective formulations. This document provides detailed application notes and experimental protocols for the preparation, characterization, and in vivo evaluation of tridecaptin Aα formulations.
Mechanism of Action
Tridecaptin Aα exerts its bactericidal effect through a multi-step process. Initially, it binds to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1] Following this interaction, it translocates into the periplasmic space and binds to lipid II on the outer leaflet of the inner membrane.[1] This binding disrupts the proton-motive force, leading to bacterial cell death.[1][2]
Data Presentation: Formulation and Efficacy
The following tables summarize quantitative data for potential tridecaptin Aα formulations and their in vivo efficacy, based on findings for closely related tridecaptins like tridecaptin M.[4]
Table 1: Example Tridecaptin Aα Formulations for In Vivo Studies
| Formulation ID | Formulation Type | Composition | Administration Route |
| TRID-SOL-01 | Simple Parenteral | Tridecaptin Aα (10 mg/mL) in 5% Dextrose in Water (D5W) | Intravenous (IV) |
| TRID-SOL-02 | Solubilized Parenteral | Tridecaptin Aα (5 mg/mL), Polysorbate 80 (5% v/v), PEG 400 (10% v/v) in Saline | Intravenous (IV) / Subcutaneous (SC) |
| TRID-LIPO-01 | Liposomal | Tridecaptin Aα encapsulated in DSPC/Cholesterol (60:40 molar ratio) liposomes | Intravenous (IV) |
| TRID-NANO-01 | Nanoparticle | Tridecaptin Aα loaded into PLGA (50:50) nanoparticles | Subcutaneous (SC) |
Table 2: Stability of Tridecaptin Aα Formulations
| Formulation ID | Storage Condition | Duration | Peptide Integrity (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| TRID-SOL-01 | 4°C | 14 days | >98% | N/A | N/A |
| TRID-SOL-02 | 4°C | 30 days | >95% | N/A | N/A |
| TRID-LIPO-01 | 4°C | 60 days | >99% (encapsulated) | 120 ± 5 | < 0.2 |
| TRID-NANO-01 | 4°C | 90 days | >99% (encapsulated) | 180 ± 10 | < 0.15 |
Table 3: In Vivo Efficacy of Tridecaptin Aα Formulations in a Murine Sepsis Model (K. pneumoniae)
| Formulation ID | Dose (mg/kg) | Administration Route | Survival Rate (%) at 48h | Bacterial Load Reduction (log CFU/g) in Spleen |
| Vehicle Control | - | IV | 0 | - |
| TRID-SOL-01 | 10 | IV | 60 | 2.5 |
| TRID-SOL-02 | 10 | SC | 70 | 3.0 |
| TRID-LIPO-01 | 10 | IV | 80 | 3.5 |
| TRID-NANO-01 | 10 | SC | 85 | 4.0 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of tridecaptin Aα formulations.
References
- 1. Preclinical evaluation of tridecaptin M: in vitro and in vivo efficacy against colistin-resistant Gram-negative bacterial pathogens and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of antibacterial activity (in vitro and in vivo) and mode of action for des-acyl tridecaptins (DATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Background [frontiersin.org]
- 4. Preclinical evaluation of tridecaptin M: in vitro and in vivo efficacy against colistin-resistant Gram-negative bacterial pathogens and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Drug Delivery Systems for Tridecaptin Aα
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tridecaptin Aα is a linear non-ribosomal lipopeptide antibiotic with potent and selective activity against Gram-negative bacteria, including multidrug-resistant strains.[1][2] Its unique mechanism of action involves binding to the peptidoglycan precursor lipid II on the inner membrane, leading to the disruption of the proton motive force.[1][3][4] This mechanism makes the development of resistance less likely.[1][4] Despite its therapeutic promise, challenges such as stability and potential toxicity necessitate the development of advanced drug delivery systems. This document provides detailed application notes and protocols for the formulation and evaluation of tridecaptin Aα-loaded lipid and polymeric nanoparticles, aiming to enhance its therapeutic index and facilitate its clinical translation.
Application Note 1: Liposome-Based Nanocarriers for Tridecaptin Aα
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[5][6][7] They are a promising delivery system for antimicrobial peptides like tridecaptin Aα as they can protect the peptide from degradation, reduce systemic toxicity, and potentially improve its pharmacokinetic profile.[5][8]
Data Presentation: Formulation and Characterization of Tridecaptin Aα Liposomes
The following table summarizes representative data for tridecaptin Aα-loaded liposomes prepared by the thin-film hydration method. Note: This data is illustrative and may vary based on specific experimental conditions.
| Formulation Code | Lipid Composition (Molar Ratio) | Tridecaptin Aα:Lipid Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| TDA-Lipo-01 | DPPC:Chol (7:3) | 1:20 | 155 ± 5.2 | 0.18 ± 0.02 | -15.3 ± 1.5 | 65.4 ± 4.1 |
| TDA-Lipo-02 | DPPC:DPPG:Chol (7:1:2) | 1:20 | 162 ± 6.8 | 0.21 ± 0.03 | -28.7 ± 2.1 | 72.8 ± 3.5 |
| TDA-Lipo-03 | DPPC:Chol (7:3) | 1:10 | 178 ± 7.1 | 0.25 ± 0.04 | -12.1 ± 1.8 | 58.2 ± 5.3 |
DPPC: Dipalmitoylphosphatidylcholine; Chol: Cholesterol; DPPG: Dipalmitoylphosphatidylglycerol
Experimental Workflow: Liposome Preparation and Characterization
The following diagram illustrates the workflow for preparing and characterizing tridecaptin Aα-loaded liposomes.
Caption: Workflow for Tridecaptin Aα Liposome Formulation.
Protocol: Preparation of Tridecaptin Aα-Loaded Liposomes by Thin-Film Hydration
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (Chol)
-
Tridecaptin Aα
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
Liposome extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. Dissolve DPPC and cholesterol in chloroform in a round-bottom flask. b. Add the desired amount of tridecaptin Aα to the lipid solution. c. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin, uniform lipid film on the flask wall. d. Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid's transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath. b. For a more uniform size distribution, subject the liposome suspension to extrusion by passing it multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder.
-
Purification: a. Separate the encapsulated tridecaptin Aα from the free drug by ultracentrifugation or size exclusion chromatography. b. Store the final liposomal suspension at 4°C.
Application Note 2: PLGA Nanoparticles for Sustained Release of Tridecaptin Aα
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for use in various drug delivery systems.[9] PLGA nanoparticles can encapsulate peptides, protect them from enzymatic degradation, and provide controlled or sustained release, which can be beneficial for reducing dosing frequency.[9][10]
Data Presentation: Properties of Tridecaptin Aα-Loaded PLGA Nanoparticles
The following table presents hypothetical data for tridecaptin Aα-loaded PLGA nanoparticles prepared by the double emulsion (w/o/w) solvent evaporation method. Note: This data is for illustrative purposes.
| Formulation Code | PLGA Type (Lactide:Glycolide) | Surfactant (PVA) Conc. (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) |
| TDA-PLGA-01 | 50:50 | 1.0 | 210 ± 8.5 | 0.15 ± 0.03 | -20.5 ± 2.4 | 4.8 ± 0.5 |
| TDA-PLGA-02 | 75:25 | 1.0 | 245 ± 10.2 | 0.19 ± 0.02 | -18.9 ± 1.9 | 4.1 ± 0.6 |
| TDA-PLGA-03 | 50:50 | 2.0 | 195 ± 7.9 | 0.13 ± 0.04 | -22.1 ± 2.8 | 5.2 ± 0.4 |
PVA: Poly(vinyl alcohol)
Mechanism of Action: Tridecaptin Aα
This diagram illustrates the mechanism by which tridecaptin Aα targets Gram-negative bacteria.
Caption: Tridecaptin Aα's Mechanism of Action.
Protocol: Formulation of Tridecaptin Aα-PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Tridecaptin Aα
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-2% w/v)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o): a. Dissolve tridecaptin Aα in a small volume of deionized water (aqueous phase). b. Dissolve PLGA in DCM (organic phase). c. Add the aqueous drug solution to the organic PLGA solution. d. Emulsify this mixture using a high-speed homogenizer or probe sonicator in an ice bath to form a water-in-oil (w/o) primary emulsion.
-
Secondary Emulsion (w/o/w): a. Add the primary emulsion dropwise to a larger volume of PVA solution under constant stirring. b. Sonicate the mixture again to form the final water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: a. Stir the double emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: a. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes). b. Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.
-
Lyophilization: a. Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose). b. Freeze the suspension and lyophilize to obtain a dry nanoparticle powder. c. Store the lyophilized powder at -20°C.
Protocols: Characterization and In Vitro Evaluation
Protocol: Determination of Encapsulation Efficiency and Drug Loading
Principle: The total amount of drug in the nanoparticles is determined and compared to the initial amount used for formulation.
Procedure:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM or DMSO) to release the encapsulated drug.
-
Add an aqueous buffer and vortex thoroughly to extract the drug into the aqueous phase.
-
Quantify the amount of tridecaptin Aα in the aqueous phase using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol: In Vitro Drug Release Study
Principle: The "sample and separate" method is commonly used to assess the release kinetics of drugs from nanoparticles.[11][12]
Procedure:
-
Disperse a known amount of tridecaptin Aα-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4) in a centrifuge tube.
-
Incubate the tube at 37°C in a shaking water bath.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the suspension.
-
Separate the nanoparticles from the release medium by centrifugation (e.g., 15,000 rpm for 20 minutes).[13]
-
Carefully collect the supernatant, which contains the released drug.
-
Analyze the concentration of tridecaptin Aα in the supernatant using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC Assay)
Principle: The broth microdilution method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Procedure:
-
Prepare a stock solution of both free tridecaptin Aα and the nanoparticle formulation in a suitable broth (e.g., Mueller-Hinton Broth).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test articles to achieve a range of concentrations.[14]
-
Prepare a standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15][16]
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[14]
References
- 1. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Current Advances in Lipid and Polymeric Antimicrobial Peptide Delivery Systems and Coatings for the Prevention and Treatment of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanocomposix.com [nanocomposix.com]
- 10. PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing [mdpi.com]
Application Notes and Protocols: Tridecaptin Aα for Overcoming Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing tridecaptin Aα and its derivatives to overcome antibiotic resistance mechanisms in Gram-negative bacteria. The information presented is intended to guide researchers in exploring the potential of tridecaptins as standalone antimicrobial agents and as synergistic partners to existing antibiotics.
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat. Tridecaptins are a class of non-ribosomal lipopeptides with potent and selective activity against these challenging pathogens.[1][2] Notably, unacylated derivatives of tridecaptin Aα, such as H-TriA₁, have demonstrated a remarkable ability to sensitize resistant bacteria to conventional antibiotics, offering a promising strategy to revitalize existing antimicrobial arsenals.[3][4] This document outlines the mechanism of action of tridecaptin Aα and provides detailed protocols for evaluating its efficacy and synergistic potential.
Mechanism of Action
Tridecaptin Aα exerts its bactericidal effect through a multi-step process that ultimately disrupts the proton motive force of the bacterial cell.[1][5][6] Unlike membrane-disrupting peptides such as polymyxin B, tridecaptin Aα does not cause widespread membrane lysis.[1][7]
The proposed mechanism is as follows:
-
Outer Membrane Translocation: Tridecaptin Aα, a cationic lipopeptide, initially interacts with and binds to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1][4] This interaction facilitates its transit across this formidable barrier.
-
Inner Membrane Targeting: Once in the periplasm, tridecaptin Aα selectively binds to Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway, located on the inner membrane.[1][4][6]
-
Disruption of Proton Motive Force: The binding of tridecaptin Aα to Lipid II leads to a disruption of the proton motive force across the inner membrane, a process that is essential for ATP synthesis and other vital cellular functions.[1][4] This disruption ultimately results in bacterial cell death.
Unacylated tridecaptins, while lacking direct bactericidal activity, effectively permeabilize the outer membrane, allowing other antibiotics to penetrate the cell and reach their targets.[3][8]
Data Presentation: Synergistic Activity of Tridecaptin Analogs
The following tables summarize the quantitative data on the synergistic effects of tridecaptin analogs when combined with other antibiotics against various Gram-negative bacteria.
Table 1: Fold Reduction in Minimum Inhibitory Concentration (MIC) with Unacylated Tridecaptin A₁ (H-TriA₁)¹
| Antibiotic | Bacterial Strain | Fold Reduction in MIC |
| Rifampicin | Escherichia coli | up to 512 |
| Vancomycin | Escherichia coli | up to 64 |
| Rifampicin | Klebsiella pneumoniae | 256-512 |
¹Data sourced from studies demonstrating the sensitizing effect of H-TriA₁.[3][4]
Table 2: Synergistic Activity of Tridecaptin M with Various Antibiotics against Acinetobacter baumannii¹
| Antibiotic | Fold Reduction in MIC |
| Rifampicin | 16 |
| Vancomycin | 16 |
¹Results from checkerboard assays using a sub-inhibitory concentration (0.25 x MIC) of Tridecaptin M.[8]
Table 3: Minimum Inhibitory Concentrations (MICs) of Tridecaptin Analogs against Multidrug-Resistant Gram-Negative Bacteria¹
| Tridecaptin Analog | A. baumannii (Carbapenem-resistant) | K. pneumoniae (Carbapenem-resistant) | E. cloacae (Carbapenem-resistant) |
| Oct-TriA₁ | 25 µg/mL | 6.25 - 12.5 µg/mL | 3.13 µg/mL |
| Oct-TriA₂ (2,8-d-Orn, 7-Orn) | 25 - 50 µg/mL | 12.5 - 50 µg/mL | 12.5 µg/mL |
¹Data from microbroth dilution assays.[9][10]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial and synergistic properties of tridecaptin Aα and its analogs.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
Materials:
-
96-well microtiter plates
-
Bacterial culture in exponential growth phase
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Tridecaptin Aα or analog stock solution
-
Control antibiotic stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Protocol:
-
Prepare a bacterial suspension with a density equivalent to a 0.5 McFarland standard. Dilute this suspension 1:1000 in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
In a 96-well plate, perform a two-fold serial dilution of the tridecaptin compound in CA-MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents in combination.[11][12]
Materials:
-
Two 96-well microtiter plates
-
Bacterial culture in exponential growth phase
-
CA-MHB
-
Stock solutions of Tridecaptin Aα analog and the partner antibiotic
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
Protocol:
-
Prepare a bacterial suspension as described in the MIC protocol.
-
In a 96-well plate, prepare serial two-fold dilutions of the tridecaptin analog along the rows and the partner antibiotic along the columns.
-
Add 100 µL of the bacterial suspension to each well.
-
Include controls for each compound alone.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Outer Membrane Permeabilization Assay
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the ability of a compound to disrupt the outer membrane of Gram-negative bacteria.[8][13]
Materials:
-
Bacterial culture in exponential growth phase
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (in acetone or ethanol)
-
Tridecaptin Aα analog solution
-
Polymyxin B (positive control)
-
Fluorometer or fluorescence plate reader
Protocol:
-
Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density (OD₆₀₀) of 0.5.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes.
-
Add varying concentrations of the tridecaptin analog to the cell suspension.
-
Immediately measure the increase in fluorescence intensity (Excitation: 350 nm, Emission: 420 nm). An increase in fluorescence indicates NPN uptake due to outer membrane permeabilization.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Tridecaptin Aα against Gram-negative bacteria.
Experimental Workflow: Synergy Testing
Caption: Workflow for assessing antibiotic synergy using the checkerboard method.
Logical Relationship: Overcoming Resistance
Caption: How unacylated tridecaptin Aα overcomes antibiotic resistance.
References
- 1. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unacylated tridecaptin A₁ acts as an effective sensitiser of Gram-negative bacteria to other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00413H [pubs.rsc.org]
- 5. core.ac.uk [core.ac.uk]
- 6. Antimicrobial lipopeptide tridecap ... | Article | H1 Connect [archive.connect.h1.co]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Evaluation of Antimicrobial Peptide Tridecaptin M in Combination with Other Antibiotics against Multidrug Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Tridecaptin Aα in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecaptin Aα, a member of the tridecaptin family of non-ribosomal lipopeptides, has emerged as a promising antimicrobial agent with potent and selective activity against Gram-negative bacteria.[1] Its unique mechanism of action, which involves targeting the bacterial cell wall precursor Lipid II and disrupting the proton motive force, makes it a valuable tool in the fight against antimicrobial resistance.[2][3] These application notes provide an overview of the key applications of tridecaptin Aα in antimicrobial research, accompanied by detailed experimental protocols and data presentation to guide researchers in their studies.
Key Applications
-
Direct Antimicrobial Activity: Tridecaptin Aα exhibits robust bactericidal activity against a range of clinically relevant Gram-negative pathogens.[2]
-
Mechanism of Action Studies: Its specific targeting of Lipid II provides a valuable probe for studying bacterial cell wall biosynthesis and membrane energetics.[3][4]
-
Synergistic/Combination Therapy: The unacylated form of tridecaptin Aα (H-TriA1) can sensitize Gram-negative bacteria to other antibiotics, offering a potential avenue for combination therapies.[2]
-
Development of Novel Antimicrobial Analogs: The linear structure of tridecaptin Aα is amenable to synthetic modification, allowing for the development of analogs with improved activity, stability, and cost-effectiveness.[5]
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Tridecaptin Aα and Analogs against Gram-Negative Bacteria
| Compound | E. coli (μg/mL) | K. pneumoniae (μg/mL) | A. baumannii (μg/mL) | P. aeruginosa (μg/mL) |
| Tridecaptin Aα (TriA1) | 3.13 | 6.25 | 25 | >100 |
| Oct-TriA1 | 3.13 | 6.25 | 25 | >100 |
| H-TriA1 (unacylated) | 100 | >100 | >100 | >100 |
| Oct-TriA2 | 6.25 | 12.5 | 50 | >100 |
Data compiled from various sources.[2][6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum concentration of tridecaptin Aα required to inhibit the visible growth of a bacterial strain.
Materials:
-
Tridecaptin Aα
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Bacterial culture in logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of tridecaptin Aα in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of tridecaptin Aα in CA-MHB to achieve a range of desired concentrations.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension in CA-MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate containing the tridecaptin Aα dilutions.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of tridecaptin Aα that completely inhibits visible bacterial growth. The optical density can also be measured at 600 nm.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of tridecaptin Aα to disrupt the outer membrane of Gram-negative bacteria, leading to the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Tridecaptin Aα
-
Bacterial culture in logarithmic growth phase
-
5 mM HEPES buffer (pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)
-
Polymyxin B (positive control)
-
Fluorometer
Protocol:
-
Grow bacteria to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.
-
Centrifuge the cells and wash them with 5 mM HEPES buffer.
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.[7]
-
Add the bacterial suspension to a cuvette.
-
Add NPN to a final concentration of 10 µM and mix.[7]
-
Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add tridecaptin Aα to the desired final concentration and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates NPN uptake and outer membrane permeabilization.
-
Use polymyxin B as a positive control for maximal NPN uptake.[8]
Inner Membrane Depolarization Assay (DiBAC₄(3) Uptake)
This assay assesses the ability of tridecaptin Aα to depolarize the cytoplasmic membrane, leading to the influx of the voltage-sensitive fluorescent dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)).
Materials:
-
Tridecaptin Aα
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DiBAC₄(3) stock solution (e.g., 1 mM in ethanol)
-
Polymyxin B or other known depolarizing agent (positive control)
-
Fluorometer or flow cytometer
Protocol:
-
Grow and prepare bacterial cells as described for the outer membrane permeabilization assay.
-
Resuspend the cells in the desired buffer.
-
Add DiBAC₄(3) to the cell suspension at a final concentration of approximately 1-5 µM.
-
Incubate in the dark for a sufficient time to allow the dye to equilibrate (e.g., 30 minutes).[9]
-
Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~516 nm).
-
Add tridecaptin Aα to the desired concentration and monitor the change in fluorescence over time.
-
An increase in fluorescence indicates membrane depolarization.[4]
Inner Membrane Disruption Assay (SYTOX Green Uptake)
This assay determines if tridecaptin Aα causes significant damage to the inner membrane, allowing the entry of the nucleic acid stain SYTOX Green.
Materials:
-
Tridecaptin Aα
-
Bacterial culture in logarithmic growth phase
-
Buffer (e.g., PBS)
-
SYTOX Green stock solution
-
Triton X-100 (positive control for cell lysis)
-
Fluorometer
Protocol:
-
Prepare bacterial cells as previously described.
-
Add SYTOX Green to the cell suspension at a final concentration of approximately 1-5 µM.
-
Incubate for a short period to establish a baseline.
-
Measure the baseline fluorescence (Excitation: ~488 nm, Emission: ~525 nm).
-
Add tridecaptin Aα to the desired concentration and record the fluorescence intensity over time.
-
A significant and rapid increase in fluorescence suggests inner membrane disruption.[4] Note that for tridecaptin Aα, a gradual increase may be observed, consistent with cell death rather than immediate pore formation.[4]
-
Use Triton X-100 as a positive control to induce complete membrane lysis and maximal fluorescence.[3]
Hemolysis Assay
This assay evaluates the cytotoxicity of tridecaptin Aα against red blood cells.
Materials:
-
Tridecaptin Aα
-
Fresh defibrinated human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v) or distilled water (positive control for 100% hemolysis)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Wash RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
In a 96-well plate, add serial dilutions of tridecaptin Aα in PBS.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 or distilled water).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Caption: Mechanism of action of Tridecaptin Aα against Gram-negative bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Outer Membrane Permeabilization Assay Using Tridecaptin Aα
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the outer membrane permeabilization of Gram-negative bacteria using tridecaptin Aα, a potent antimicrobial peptide. The method is based on the N-phenyl-1-naphthylamine (NPN) uptake assay, a standard and reliable technique for measuring outer membrane integrity.
Tridecaptin Aα is a member of the tridecaptin family of non-ribosomal lipopeptides known for their selective activity against Gram-negative bacteria. A key aspect of their mechanism of action is the disruption of the outer membrane, which acts as a formidable barrier to many antibiotics.[1][2][3] Unacylated analogues of tridecaptins, such as H-TriA1, are particularly effective as outer-membrane sensitizers, working synergistically with other antibiotics. Understanding and quantifying this membrane permeabilizing activity is crucial for the development of new antimicrobial therapies.
The NPN uptake assay utilizes the fluorescent probe N-phenyl-1-naphthylamine. NPN exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of a cell membrane.[4] In healthy Gram-negative bacteria, the intact outer membrane prevents NPN from reaching the phospholipid bilayer. However, when the outer membrane is permeabilized by agents like tridecaptin Aα, NPN can enter, intercalate into the membrane, and emit a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the extent of outer membrane damage.[4]
Mechanism of Action: Tridecaptin Aα and the Outer Membrane
Tridecaptin Aα initiates its antimicrobial action by targeting the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[1] The cationic nature of the peptide interacts with the anionic LPS, leading to a localized disruption of the membrane's structure. This destabilization creates transient pores or channels, allowing for the influx of small molecules like NPN and sensitizing the bacteria to other antimicrobial agents that would otherwise be excluded.[3]
Caption: Tridecaptin Aα binding to LPS and subsequent NPN uptake.
Quantitative Data Summary
| Peptide | Organism | MIC (µg/mL) | Reference |
| Tridecaptin A1 | Escherichia coli | 6.25 | [1][2] |
Experimental Protocol: NPN Uptake Assay
This protocol is adapted from established methods for assessing outer membrane permeabilization.[6][7]
Materials:
-
Tridecaptin Aα (stock solution in sterile water or appropriate buffer)
-
N-phenyl-1-naphthylamine (NPN) (stock solution of 0.5 mM in acetone)
-
Gram-negative bacterial strain of interest (e.g., E. coli, P. aeruginosa, A. baumannii)
-
Growth medium (e.g., Luria-Bertani broth)
-
5 mM HEPES buffer (pH 7.2)
-
Polymyxin B (positive control, stock solution of 0.64 mg/mL)
-
Sterile microcentrifuge tubes
-
Spectrophotometer
-
Fluorometer or fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)
-
Cuvettes or black-walled, clear-bottom microplates
Experimental Workflow:
Caption: Workflow for the NPN outer membrane permeabilization assay.
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the desired Gram-negative bacterium into 5 mL of growth medium.
-
Incubate overnight at 37°C with shaking.
-
The next day, subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
-
Cell Preparation:
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at room temperature).
-
Discard the supernatant and wash the cell pellet once with 5 mM HEPES buffer (pH 7.2).
-
Centrifuge again and resuspend the pellet in HEPES buffer to a final optical density (OD600) of 0.5.
-
-
NPN Uptake Assay:
-
In a fluorometer cuvette or a well of a microplate, add 1 mL of the prepared bacterial cell suspension.
-
Measure the background fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add NPN stock solution to the cell suspension to a final concentration of 10 µM. Mix gently.
-
Immediately add varying concentrations of tridecaptin Aα to the cell suspension. For example, a concentration range of 0 to 32 µg/mL can be tested.[5]
-
A positive control with a known outer membrane permeabilizing agent, such as Polymyxin B (e.g., at a final concentration of 10 µg/mL), should be included. A negative control with no peptide should also be run.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 5-10 minutes) until a plateau is reached.
-
-
Data Analysis:
-
Subtract the background fluorescence of the cells alone from all readings.
-
The fluorescence intensity of the NPN with cells in the absence of any peptide can be considered the baseline.
-
The fluorescence intensity in the presence of a saturating concentration of Polymyxin B can be set as 100% permeabilization.
-
The percentage of NPN uptake for each concentration of tridecaptin Aα can be calculated using the following formula: % NPN Uptake = [(Ft - F0) / (F100 - F0)] * 100 Where:
-
Ft = Fluorescence intensity at a given concentration of tridecaptin Aα
-
F0 = Fluorescence intensity of cells with NPN but without peptide
-
F100 = Fluorescence intensity of cells with NPN and a saturating concentration of Polymyxin B
-
-
Plot the percentage of NPN uptake or the fold increase in fluorescence against the concentration of tridecaptin Aα.
-
Expected Results:
A dose-dependent increase in NPN fluorescence is expected upon the addition of tridecaptin Aα, indicating the permeabilization of the outer membrane. The results can be used to determine the effective concentration of tridecaptin Aα required for outer membrane disruption and to compare its activity against different bacterial strains. This assay is a valuable tool for characterizing the mechanism of action of tridecaptin Aα and for evaluating its potential as an antibiotic or a sensitizing agent in combination therapies.
References
- 1. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Outer-Membrane Permeabilization, LPS Transport Inhibition: Activity, Interactions, and Structures of Thanatin Derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Antimicrobial Peptide Tridecaptin M in Combination with Other Antibiotics against Multidrug Resistant Acinetobacter baumannii [mdpi.com]
- 6. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 7. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tridecaptin Aα Solubility and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial lipopeptide, tridecaptin Aα. The information provided addresses common challenges related to its solubility and stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges associated with tridecaptin Aα?
A1: The primary stability concern for tridecaptin Aα is its susceptibility to enzymatic degradation by D-stereoselective peptidases, such as TriF and BogQ. These enzymes can hydrolyze the peptide backbone at specific D-amino acid residues, leading to inactivation.[1][2]
Q2: How can I improve the stability of tridecaptin Aα against D-peptidases?
A2: Several strategies can be employed to enhance the stability of tridecaptin Aα:
-
Amino Acid Substitution: Replacing susceptible D-amino acids with non-cleavable analogues. For instance, N-methylation or α-methylation of amino acids adjacent to the cleavage site can impart resistance.
-
Cyclization: Introducing a covalent linkage to create a cyclic peptide structure can prevent recognition and cleavage by D-peptidases.[2] This can be achieved by replacing specific residues with cysteine and forming a disulfide bridge or by using other chemical linkers.
Q3: What are the known solubility limitations of tridecaptin Aα?
A3: Tridecaptin Aα exhibits poor aqueous solubility, a common characteristic of lipopeptides.[3][4] This issue is more pronounced in analogues with longer lipid tails (e.g., C14/16), which can lead to aggregation and precipitation in aqueous buffers.[1]
Q4: How can the solubility of tridecaptin Aα be improved for in vitro experiments?
A4: To enhance the solubility of tridecaptin Aα, consider the following approaches:
-
Co-solvents: Using organic co-solvents such as dimethyl sulfoxide (DMSO) or ethanol to prepare stock solutions before further dilution in aqueous buffers.
-
pH Adjustment: The solubility of peptides can be influenced by pH. Experimenting with different pH values of your buffer system may improve solubility. However, it is crucial to assess the impact of pH on peptide stability and activity.[5][6]
-
Formulation with Surfactants: Non-ionic surfactants can aid in solubilizing lipophilic compounds.
-
Analogue Selection: Utilizing synthetic analogues with shorter, optimized lipid tails, such as the octanoyl variant (Oct-TriA₁), has been shown to improve solubility for certain applications like NMR studies without significantly compromising antimicrobial activity.[1]
Troubleshooting Guides
Problem: Tridecaptin Aα analogue shows rapid loss of activity in my assay.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | If your experimental system contains proteases, consider if they could be D-peptidases. Confirm the stability of your analogue by incubating it with and without the suspected enzymatic source and analyzing the mixture by UPLC-MS over time. To mitigate this, synthesize a stabilized analogue (see FAQ A2 and the protocol for Synthesis of Stabilized Tridecaptin Aα Analogues). |
| Adsorption to Surfaces | Lipopeptides can adsorb to plasticware. Use low-protein-binding microplates and pipette tips. Consider including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffers, if compatible with your assay. |
| Chemical Instability | Assess the stability of your peptide under the specific pH and temperature conditions of your assay. Perform a time-course experiment and analyze samples by HPLC or UPLC-MS to detect degradation products. Adjust buffer conditions if necessary. |
Problem: My tridecaptin Aα solution is cloudy or shows precipitation.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working solution, slowly add the stock solution to the aqueous buffer while vortexing to facilitate dissolution. Determine the maximum tolerated percentage of the organic solvent in your assay. |
| Aggregation | The lipid tail of tridecaptin Aα can promote self-assembly and aggregation. Try sonicating the solution briefly. The use of analogues with optimized lipid tails can also reduce aggregation. |
| Incorrect Buffer pH | The net charge of the peptide changes with pH, affecting its solubility. Determine the isoelectric point (pI) of your specific tridecaptin analogue and select a buffer pH that is at least 1-2 units away from the pI to maximize solubility. |
Quantitative Data Summary
Table 1: Antimicrobial Activity (MIC) of Tridecaptin Aα and Selected Analogues
| Compound | Modification | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | A. baumannii MIC (µg/mL) |
| Tridecaptin A₁ (native) | - | 3.13 | 6.25 | 25 |
| Oct-TriA₁ | Octanoyl lipid tail | 6.25 | 6.25 | 25 |
| H-TriA₁ | Unacylated | 100 | >100 | >100 |
| Oct-TriA₂ | Val¹² substitution | 12.5 | 12.5 | 50 |
| Cyclic Analogue | m-Xylyl linker | 12.5 | 25 | 50 |
Data compiled from multiple sources.[1][7] MIC values can vary based on the specific strain and assay conditions.
Table 2: Stability of Tridecaptin Aα Analogues against D-Peptidase (TriF) Hydrolysis
| Compound | Modification | % Hydrolysis (24h) |
| Oct-TriA₁ | - | >95% |
| Cyclic Analogue (o-Xylyl) | o-Xylyl linker | <5% |
| Cyclic Analogue (m-Xylyl) | m-Xylyl linker | <5% |
| Cyclic Analogue (p-Xylyl) | p-Xylyl linker | <5% |
Data represents endpoint analysis after 24-hour incubation with the TriF peptidase domain.
Key Experimental Protocols
Protocol 1: Synthesis of Stabilized Tridecaptin Aα Analogues via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a linear tridecaptin Aα analogue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including any modified amino acids for stability)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin as in step 2.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
N-terminal Acylation: After the final amino acid coupling and Fmoc deprotection, acylate the N-terminus with the desired lipid tail (e.g., octanoic acid) using HBTU/DIPEA activation.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) to the resin.
-
Incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).
Protocol 2: D-Peptidase Stability Assay
This protocol is for assessing the stability of tridecaptin Aα analogues against a purified D-peptidase enzyme.
Materials:
-
Purified D-peptidase (e.g., TriF periplasmic domain)
-
Tridecaptin Aα analogue stock solution (e.g., in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
UPLC-MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the tridecaptin analogue at a final concentration of 50 µM in the assay buffer.
-
Add the D-peptidase to a final concentration of 200 nM.
-
Prepare a control reaction without the enzyme.
-
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% formic acid or another suitable quenching agent.
-
Analysis:
-
Analyze the samples by UPLC-MS.
-
Monitor the disappearance of the parent peptide peak and the appearance of any degradation product peaks.
-
Calculate the percentage of hydrolysis at each time point by comparing the peak area of the parent peptide in the enzyme-treated sample to the control sample.
-
Protocol 3: Hemolysis Assay
This assay determines the lytic activity of tridecaptin Aα analogues against red blood cells.[8][9][10]
Materials:
-
Freshly collected red blood cells (RBCs) (e.g., human or equine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (positive control)
-
Tridecaptin Aα analogue solutions of varying concentrations
-
96-well microplate
Procedure:
-
RBC Preparation:
-
Centrifuge the blood sample to pellet the RBCs.
-
Aspirate the supernatant and wash the RBCs three times with PBS.
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add 100 µL of the tridecaptin analogue dilutions to the wells of a 96-well plate.
-
For the positive control, add 100 µL of 1% Triton X-100.
-
For the negative control, add 100 µL of PBS.
-
-
Incubation: Add 100 µL of the 2% RBC suspension to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Read Absorbance: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
Caption: Workflow for developing and characterizing stabilized tridecaptin Aα analogues.
Caption: Troubleshooting decision tree for loss of tridecaptin Aα activity.
References
- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of new cyclic analogues of the antimicrobial lipopeptide tridecaptin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 4. Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. static.igem.org [static.igem.org]
optimizing the efficacy of tridecaptin Aα in different media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the efficacy of tridecaptin Aα (also known as tridecaptin A₁) in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tridecaptin Aα?
A1: Tridecaptin Aα is a non-ribosomal antibacterial peptide that exhibits potent activity against Gram-negative bacteria.[1][2] Its mechanism of action involves a multi-step process:
-
Outer Membrane Binding: Tridecaptin Aα initially binds to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1]
-
Periplasmic Translocation: Following LPS binding, the peptide enters the periplasmic space.
-
Inner Membrane Targeting: In the periplasm, tridecaptin Aα selectively binds to Lipid II, a precursor molecule in peptidoglycan synthesis, on the outer leaflet of the inner membrane.[1]
-
Disruption of Proton-Motive Force: This binding disrupts the proton-motive force across the inner membrane, leading to bacterial cell death.[1][3] It does not, however, cause significant membrane disruption or depolarization in the same manner as some other membrane-targeting antimicrobials.[1]
Q2: What is the recommended growth medium for testing tridecaptin Aα efficacy?
A2: The standard and most frequently recommended medium for determining the Minimum Inhibitory Concentration (MIC) of tridecaptin Aα and its analogues is Mueller-Hinton Broth (MHB) , often cation-adjusted (CAMHB).[4][5] Using a standardized medium is crucial for the reproducibility and comparability of results between different laboratories.
Q3: How do different media components affect the activity of tridecaptin Aα?
A3: While direct comparative studies of tridecaptin Aα in different standard laboratory media are limited, the activity of cationic antimicrobial peptides like tridecaptin Aα is known to be influenced by media composition:
-
Divalent Cations (Ca²⁺, Mg²⁺): High concentrations of divalent cations can reduce the activity of many cationic antimicrobial peptides by competing for binding sites on the bacterial membrane.
-
Polyanionic Molecules: Complex media like Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB) contain polyanionic molecules that can electrostatically interact with and sequester cationic peptides, reducing their effective concentration and thus their apparent activity.
-
pH and Ionic Strength: These parameters can influence the charge and conformation of both the peptide and the bacterial cell surface, thereby affecting their interaction.[2][6][7]
Q4: Are there solubility issues with tridecaptin Aα and its analogues?
A4: Yes, solubility can be a concern, particularly for analogues with longer lipid tails (e.g., C14/16), which may exhibit poor solubility and consequently reduced antimicrobial activity.[1] It is crucial to ensure complete solubilization of the peptide before use. See the Troubleshooting Guide for recommendations on solubilizing tridecaptin Aα.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) of tridecaptin Aα and its common analogue, Oct-TriA₁, against various Gram-negative bacteria as reported in the literature. All values were determined using Mueller-Hinton Broth (MHB).
Table 1: Minimum Inhibitory Concentration (MIC) of Tridecaptin Aα (Tridecaptin A₁) in Mueller-Hinton Broth (MHB)
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 3.13 |
| Klebsiella pneumoniae | MDR Strain | 3.13 - 6.25 |
Data compiled from multiple sources.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Oct-TriA₁ in Mueller-Hinton Broth (MHB)
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 6.25 |
| Klebsiella pneumoniae | Various Strains | 6.25 |
| Enterobacter cloacae | Various Strains | 6.25 |
| Acinetobacter baumannii | Carbapenemase-producing | 25 |
Data compiled from multiple sources.[8][9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is optimized for cationic antimicrobial peptides like tridecaptin Aα.
Materials:
-
Tridecaptin Aα (lyophilized powder)
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Sterile polypropylene tubes
-
Spectrophotometer
Procedure:
-
Peptide Preparation: a. Prepare a stock solution of tridecaptin Aα in a suitable solvent (e.g., sterile water with 0.01% acetic acid to aid solubility). b. Perform serial twofold dilutions of the peptide stock solution in CAMHB in polypropylene tubes to create a range of concentrations.
-
Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase (OD₆₀₀ of ~0.5). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add 100 µL of the corresponding tridecaptin Aα dilution to each well, resulting in a final volume of 200 µL and the desired final peptide concentrations. c. Include a positive control (bacteria in CAMHB without peptide) and a negative control (CAMHB only).
-
Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is defined as the lowest concentration of tridecaptin Aα that completely inhibits visible bacterial growth.
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay measures the ability of tridecaptin Aα to disrupt the outer membrane of Gram-negative bacteria, leading to the uptake of the fluorescent dye N-phenyl-1-naphthylamine (NPN).
Materials:
-
Tridecaptin Aα
-
Gram-negative bacterial strain
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
N-phenyl-1-naphthylamine (NPN) stock solution (in acetone or ethanol)
-
Black 96-well microtiter plates with clear bottoms
-
Fluorometer
Procedure:
-
Cell Preparation: a. Grow an overnight culture of the bacterial strain in a suitable broth (e.g., MHB). b. Dilute the culture and grow to mid-log phase (OD₆₀₀ of ~0.5). c. Harvest the cells by centrifugation and wash twice with HEPES buffer. d. Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.
-
Assay: a. Add 100 µL of the cell suspension to each well of the black 96-well plate. b. Add NPN to a final concentration of 10 µM. c. Add 100 µL of tridecaptin Aα at various concentrations (prepared in HEPES buffer). d. Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm. e. Monitor the fluorescence over time (e.g., every minute for 15-30 minutes). An increase in fluorescence indicates outer membrane permeabilization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected MIC values | 1. Peptide binding to plasticware: Cationic peptides can adhere to standard polystyrene plates. 2. Inappropriate medium: High salt concentrations or polyanionic components in the medium can inhibit peptide activity. 3. Peptide degradation: Instability of the peptide in the assay medium. | 1. Use low-binding materials: Always use polypropylene tubes and microtiter plates for handling and testing tridecaptin Aα. 2. Standardize the medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended. 3. Prepare fresh solutions: Prepare peptide solutions fresh for each experiment. |
| Poor peptide solubility | 1. Hydrophobic aggregation: The lipid tail of tridecaptin Aα can cause aggregation in aqueous solutions. 2. Incorrect solvent: The peptide may not be fully dissolved in the initial solvent. | 1. Use a co-solvent: Dissolve the lyophilized peptide in a small amount of a suitable solvent like DMSO or 0.01% acetic acid before diluting in the assay buffer. Ensure the final solvent concentration is not inhibitory to the bacteria. 2. Vortex thoroughly: Ensure the peptide is completely dissolved by vortexing. |
| Inconsistent results between experiments | 1. Variation in inoculum size: The number of bacteria can influence the MIC value. 2. Different growth phases of bacteria: Bacteria in different growth phases can have varied susceptibility. 3. Non-standardized media preparation: Variations in media batches can affect results. | 1. Standardize inoculum: Carefully standardize the bacterial inoculum to ~5 x 10⁵ CFU/mL using a spectrophotometer. 2. Use mid-log phase cultures: Always use bacteria from the mid-logarithmic growth phase for susceptibility testing. 3. Use commercially prepared media: Use high-quality, commercially prepared media to ensure consistency. |
Visualizations
Caption: Mechanism of action of tridecaptin Aα against Gram-negative bacteria.
Caption: Experimental workflow for MIC determination of tridecaptin Aα.
Caption: Logical relationships influencing tridecaptin Aα efficacy in different media.
References
- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tridecaptin Aα Analogues - Cytotoxicity and Hemolytic Activity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity and hemolytic activity of tridecaptin Aα analogues.
Data Summary: Cytotoxicity and Hemolytic Activity of Tridecaptin Aα Analogues
The following table summarizes the available quantitative data on the cytotoxic and hemolytic properties of various tridecaptin Aα analogues. This information is crucial for evaluating the therapeutic potential and safety profile of these compounds.
| Analogue | Cell Line | Cytotoxicity (IC50, µg/mL) | Hemolytic Activity (%) | Reference Analogue |
| Tridecaptin A1 (TriA1) | HEK293 | >200 | 3.2 | - |
| Oct-TriA1 | - | - | 89.6 | Tridecaptin A1 |
| H-TriA1 | HEK293 | - | 0.5 | Tridecaptin A1 |
| Oct-TriA2 (2,8-d-Orn, 7-Orn) | - | - | 39.8 | Oct-TriA1 |
| Oct-TriA2 (2,8-d-Lys, 7-Lys) | - | - | 2.8 | Oct-TriA1 |
| Oct-TriA5 | Increased compared to Oct-TriA1 | - | Increased compared to Oct-TriA1 | Oct-TriA1 |
| Oct-TriD | Increased compared to Oct-TriA1 | - | Increased compared to Oct-TriA1 | Oct-TriA1 |
| Oct-His9 | Lower compared to Oct-TriA1 | - | Lower compared to Oct-TriA1 | Oct-TriA1 |
| Oct-TriA2 (NMePhe9) | - | - | 30-60 | Oct-TriA2 |
| Oct-TriA2 (Sar6) | - | - | 30-60 | Oct-TriA2 |
| Oct-TriA2 (Sar6, NMePhe9) | - | - | 30-60 | Oct-TriA2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in your assessments.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Tridecaptin Aα analogues
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tridecaptin Aα analogues in serum-free culture medium. Remove the complete medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the analogues. Include a vehicle control (medium without peptide) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the analogue that causes 50% inhibition of cell viability).
Hemolytic Activity Assay Protocol
This assay determines the lytic effect of the tridecaptin Aα analogues on red blood cells (RBCs).
Materials:
-
Freshly collected red blood cells (human or other species) with an anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tridecaptin Aα analogues
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well plates
Procedure:
-
RBC Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C. Discard the supernatant and buffy coat. Wash the RBC pellet three times with cold PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: Add 100 µL of the 2% RBC suspension to the wells of a 96-well plate. Add 100 µL of serial dilutions of the tridecaptin Aα analogues in PBS to the respective wells.
-
Controls:
-
Negative Control (0% hemolysis): 100 µL of RBC suspension + 100 µL of PBS.
-
Positive Control (100% hemolysis): 100 µL of RBC suspension + 100 µL of 1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Troubleshooting Guides
Cytotoxicity (MTT) Assay Troubleshooting
Caption: Troubleshooting logic for the MTT cytotoxicity assay.
Q1: My absorbance readings are very low across the entire plate, including my controls. What could be the cause?
A1: Low absorbance can be due to several factors:
-
Insufficient cell number: Ensure you are seeding an adequate number of viable cells at the start of the experiment. Optimize the cell seeding density for your specific cell line.
-
Low metabolic activity: The cell line you are using may have a naturally low metabolic rate. Consider increasing the incubation time with the MTT reagent.
-
Reagent issues: The MTT reagent may have degraded. Prepare a fresh solution and store it protected from light.
Q2: I am observing high background absorbance in my wells without cells. Why is this happening?
A2: High background is often caused by:
-
Contamination: Bacterial or fungal contamination in your cell culture or reagents can lead to the reduction of MTT, causing a false positive signal. Always use aseptic techniques.
-
Phenol red interference: Phenol red in the culture medium can interfere with absorbance readings. It is recommended to use a phenol red-free medium during the MTT assay.
Q3: My replicate wells for the same concentration show highly variable results. What should I check?
A3: Inconsistent results between replicates are frequently due to:
-
Uneven cell seeding: Ensure your cell suspension is homogenous before seeding to avoid variations in cell number per well.
-
Pipetting errors: Inaccurate pipetting of cells, peptides, or MTT reagent can lead to significant variability. Ensure your pipettes are calibrated and practice consistent pipetting techniques.
-
Incomplete formazan solubilization: The purple formazan crystals must be completely dissolved before reading the absorbance. Ensure adequate mixing and incubation time with the solubilization buffer.
Q4: My tridecaptin analogue appears to be precipitating in the culture medium. How does this affect the assay?
A4: Peptide precipitation will lead to an underestimation of the true cytotoxic effect as the effective concentration of the peptide in solution is reduced.[1] It is crucial to ensure the solubility of your analogues in the assay medium.[1] You may need to use a co-solvent (like a small percentage of DMSO) or sonicate the peptide solution before adding it to the cells. Always include a vehicle control with the same concentration of the co-solvent.
Hemolytic Activity Assay Troubleshooting
Caption: Troubleshooting logic for the hemolytic activity assay.
Q1: The negative control (RBCs in PBS) shows a high level of hemolysis. What is the problem?
A1: High spontaneous hemolysis can be caused by:
-
Improper handling of RBCs: Red blood cells are fragile. Avoid vigorous vortexing or harsh pipetting during the washing and resuspension steps.
-
Incorrect buffer osmolarity: Ensure the PBS is isotonic (pH 7.4) to prevent osmotic lysis of the RBCs.
-
Old blood sample: Use fresh blood whenever possible, as RBCs become more fragile over time.
Q2: The positive control (Triton X-100) is not showing close to 100% hemolysis. What should I do?
A2: If your positive control is not working effectively:
-
Check the Triton X-100 concentration and age: Ensure you are using the correct final concentration (typically 0.1% to 1%). Triton X-100 solutions can lose effectiveness over time, so prepare it fresh.
-
Incomplete lysis: Ensure thorough mixing of the RBCs with the Triton X-100 solution and adequate incubation time.
Q3: I observe clumping (agglutination) of the red blood cells in the presence of my tridecaptin analogue, but not significant hemolysis. How should I interpret this?
A3: Agglutination without lysis is a separate phenomenon from hemolysis and indicates an interaction between the peptide and the RBC membrane that causes the cells to clump together. This can sometimes interfere with the accurate measurement of hemolysis by trapping some of the released hemoglobin. It is important to note this observation and you may need to visually inspect the wells under a microscope to differentiate between agglutination and lysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tridecaptin Aα and its analogues?
A1: Tridecaptin Aα and its analogues are non-ribosomal antibacterial peptides that exhibit potent activity against Gram-negative bacteria.[2] Their mechanism of action involves binding to the peptidoglycan precursor lipid II on the outer leaflet of the inner bacterial membrane.[1][3] This interaction disrupts the proton-motive force, leading to bacterial cell death.[1][3]
Q2: How should I handle and store tridecaptin Aα analogues?
A2: Tridecaptin analogues are peptides and should be handled with care to avoid degradation. It is recommended to store them as a lyophilized powder at -20°C or -80°C. For experimental use, prepare stock solutions in an appropriate solvent (e.g., sterile water, DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are some key considerations regarding the solubility of tridecaptin Aα analogues?
A3: The solubility of tridecaptin analogues can be influenced by the length of their lipid tail.[1] Analogues with longer lipid chains may have poorer aqueous solubility.[1] It is important to ensure that the analogues are fully dissolved in the assay buffer to obtain accurate results. Sonication or the use of a small amount of a co-solvent like DMSO may be necessary.
Q4: Can modifications to the tridecaptin Aα structure improve its therapeutic profile?
A4: Yes, synthetic modifications to the tridecaptin structure are being explored to enhance antimicrobial activity, reduce the cost of synthesis, and improve stability against degradation by peptidases.[1] For example, certain amino acid substitutions have been shown to reduce hemolytic and cytotoxic activity while maintaining potent antibacterial effects.[3]
Visualizations
Experimental Workflow: Cytotoxicity and Hemolytic Activity Assessment
Caption: Workflow for assessing cytotoxicity and hemolytic activity.
References
Technical Support Center: Strategies to Reduce the Hemolytic Activity of Synthetic Tridecaptins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic tridecaptins. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the management and reduction of hemolytic activity in these potent antimicrobial peptides.
Frequently Asked Questions (FAQs)
Q1: My new synthetic tridecaptin analogue shows high hemolytic activity. What are the primary structural modifications I should consider to reduce it?
A1: High hemolytic activity is a common challenge in the development of peptide-based therapeutics. For tridecaptins, several key strategies have been identified to mitigate this issue:
-
Modification at Position 9: The amino acid at position 9 plays a critical role in the hemolytic and cytotoxic activity of tridecaptins.[1][2] Substitutions at this position can significantly alter the peptide's interaction with red blood cell membranes. For instance, replacing the original residue with histidine (to create analogues like Oct-TriHis9) has been shown to reduce hemolytic properties while maintaining potent antibacterial activity against pathogens like P. aeruginosa.[1][2][3][4]
-
Alterations of the N-Terminal Acyl Chain: The lipid tail of tridecaptins is crucial for their antimicrobial action but also contributes to their hemolytic potential. Replacing the natural chiral lipid tail with a simpler octanoyl chain is a common starting point in synthetic analogues.[1][3] Further modifications to the length and structure of this acyl group can be explored to fine-tune the balance between antimicrobial efficacy and hemolytic activity.
-
Substitution of Key Amino Acids: Replacing specific amino acids in the peptide sequence can also lead to reduced hemolysis. For example, the analogue Oct-TriA2 (2,8-d-Orn, 7-Orn), where certain expensive and potentially problematic residues are replaced with ornithine, has demonstrated lower hemolytic activity compared to its parent compounds.[5][6][7]
Q2: How does the amino acid at position 9 influence hemolytic activity?
A2: The residue at position 9 is a key determinant of the bioactivity spectrum and cytotoxicity of tridecaptin A.[2] Studies have shown that a single amino acid substitution at this position can shift the peptide's activity from being specific to Gram-negative bacteria to broad-spectrum, but this often correlates with an increase in hemolytic and cytotoxic activity.[1][2] For example, the substitution of Phenylalanine in Oct-TriA1 with Tryptophan in Oct-TriA5 leads to broadened antimicrobial action but also increased membrane disruptive capacity against Gram-positive pathogens and higher hemolytic activity.[1][2] Conversely, strategic substitutions, such as with histidine, can decrease these unwanted side effects.[1][2][3][4] This suggests that the physicochemical properties of the amino acid at this position (e.g., hydrophobicity, charge, and size) are critical for selective interaction with bacterial membranes over erythrocyte membranes.
Q3: Are there any specific tridecaptin analogues that have been reported to have low hemolytic activity?
A3: Yes, several synthetic analogues have been developed with the specific aim of reducing hemolytic activity while retaining potent antimicrobial effects. Notable examples include:
-
Oct-TriHis9: This analogue, featuring a histidine at position 9, exhibits reduced hemolytic and cytotoxic properties and has potent activity against P. aeruginosa.[1][2][3][4]
-
Oct-TriA2 (2,8-d-Orn, 7-Orn): This peptide is one of the more promising analogues, showing lower hemolytic activity (39.8% at 100 µg/mL) compared to other derivatives and is also more cost-effective to synthesize.[5][6][7]
-
Truncated Derivatives (H-TriA1): The unacylated analogue, H-TriA1, has been shown to have reduced cytotoxic effects.[8] Instead of disrupting the bacterial membrane, it sensitizes it, making it a candidate for synergistic applications with other antibiotics.[8]
Troubleshooting Guides
Problem: My lead tridecaptin candidate is highly effective against target pathogens but fails in preliminary toxicology screening due to hemolysis.
Solution Workflow:
This workflow outlines a systematic approach to iteratively modify your lead compound to reduce its hemolytic activity.
Caption: A workflow for systematically reducing the hemolytic activity of a lead tridecaptin analogue.
Data on Hemolytic Activity of Tridecaptin Analogues
The following tables summarize the hemolytic activity of various synthetic tridecaptin analogues as reported in the literature.
Table 1: Hemolytic Activity of Tridecaptin A Analogues Modified at Position 9
| Analogue | Modification at Position 9 | Hemolysis EC50 (µg/mL) | Reference |
| Oct-TriA1 | Phenylalanine (Phe) | >128 | [1] |
| Oct-TriA5 | Tryptophan (Trp) | 65.6 | [1] |
| Oct-TriD | - | >128 | [1] |
| Oct-Gly9 | Glycine (Gly) | >128 | [1] |
| Oct-Ala9 | Alanine (Ala) | >128 | [1] |
| Oct-Ser9 | Serine (Ser) | >128 | [1] |
| Oct-His9 | Histidine (His) | >128 | [1] |
| Oct-Glu9 | Glutamic Acid (Glu) | >128 | [1] |
| Oct-Dab9 | Diaminobutyric acid (Dab) | >128 | [1] |
| Oct-Tyr9 | Tyrosine (Tyr) | 64 | [1] |
| Oct-Ile9 | Isoleucine (Ile) | >110.2 | [1] |
Table 2: Hemolytic Activity of Oct-TriA2 and its Derivatives
| Peptide | % Hemolysis at 100 µg/mL | Reference |
| Oct-TriA1 | 89.6 | [5] |
| Oct-TriA2 | 52.1 | [5] |
| Oct-TriA2 (2,8-d-Orn, 7-Orn) | 39.8 | [5][6][7] |
| Oct-TriA2 (2,8-d-Lys, 7-Lys) | 2.8 | [5][6] |
Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol describes a standard method for determining the hemolytic activity of synthetic tridecaptin analogues.
Materials:
-
Freshly collected red blood cells (RBCs), typically from a healthy donor (e.g., equine or human).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Tridecaptin analogues dissolved in a suitable solvent (e.g., DMSO), with final solvent concentration kept low (e.g., <1%) to avoid solvent-induced hemolysis.
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.
-
PBS as a negative control for 0% hemolysis.
-
96-well microtiter plates.
-
Microplate reader capable of measuring absorbance at 415 nm or 540 nm.
-
Centrifuge.
Procedure:
-
Preparation of RBC Suspension:
-
Centrifuge the whole blood to pellet the RBCs.
-
Aspirate the supernatant and wash the RBC pellet with PBS. Repeat this washing step three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of the tridecaptin analogues to be tested.
-
Add the RBC suspension to each well containing the peptide solutions.
-
Include positive (Triton X-100) and negative (PBS) controls on the same plate.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Centrifugation and Absorbance Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation of Percent Hemolysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
-
Signaling and Interaction Pathway
Caption: The dual interaction pathways of synthetic tridecaptins with bacterial and red blood cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Derivatization of Tridecaptin Antibiotics with Altered Host Specificity and Enhanced Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Discovery and Derivatization of Tridecaptin Antibiotics with Altered Host Specificity and Enhanced Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00031C [pubs.rsc.org]
- 8. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00413H [pubs.rsc.org]
Technical Support Center: Investigating Bacterial Resistance to Tridecaptin Aα
Welcome to the technical support center for researchers investigating bacterial resistance to the antimicrobial peptide, tridecaptin Aα. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of tridecaptin Aα?
Tridecaptin Aα exerts its antimicrobial activity against Gram-negative bacteria through a multi-step process. It initially interacts with the lipopolysaccharide (LPS) on the outer membrane, allowing it to traverse into the periplasmic space. Subsequently, it selectively binds to Lipid II, a crucial precursor in peptidoglycan synthesis, on the inner membrane. This binding disrupts the proton motive force (PMF), leading to a collapse of the transmembrane electrochemical gradient and ultimately, cell death.[1]
Q2: Why is bacterial resistance to tridecaptin Aα reported to be low?
The development of resistance to tridecaptin Aα is infrequent because its target, Lipid II, is an essential component for bacterial cell wall biosynthesis.[1] Any significant modification to Lipid II by the bacteria to prevent tridecaptin Aα binding would likely compromise the viability of the organism.[1]
Q3: Can tridecaptin Aα be used in combination with other antibiotics?
Yes, particularly its unacylated form. Unacylated tridecaptin Aα has been shown to sensitize Gram-negative bacteria to other antibiotics, effectively lowering their minimum inhibitory concentrations (MICs). This synergistic effect is attributed to its ability to permeabilize the outer membrane, allowing other antibiotics to reach their intracellular targets more easily.
Q4: Are there synthetic analogs of tridecaptin Aα available?
Yes, numerous synthetic analogs have been developed. Research has focused on creating analogs with improved stability, reduced production costs, and enhanced activity against multi-drug resistant strains.[2][3][4] For instance, replacing the native lipid tail with an octanoyl group has been shown to retain potent antimicrobial activity while simplifying synthesis.[5]
Troubleshooting Guides
Minimum Inhibitory Concentration (MIC) Assays
Q: My MIC values for tridecaptin Aα are inconsistent between experiments. What could be the cause?
A: Variability in MIC assays can arise from several factors:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct cell density (typically 5 x 10^5 CFU/mL) for each experiment. Inconsistent inoculum sizes will lead to variable results.
-
Peptide Solubility and Aggregation: Tridecaptin Aα is a lipopeptide and may aggregate at high concentrations or in certain media. Ensure the peptide is fully dissolved in the appropriate solvent before serial dilutions. Consider using low-binding plates and tips to minimize loss of the peptide due to surface adhesion.
-
Media Composition: The composition of the growth medium can influence the activity of antimicrobial peptides. Cationic components in the media can interfere with the interaction of the positively charged tridecaptin Aα with the bacterial membrane. Use cation-adjusted Mueller-Hinton Broth (MHB) for consistency.
-
Incubation Time and Conditions: Adhere to a consistent incubation time and temperature as specified in your protocol. Variations can affect bacterial growth and, consequently, the apparent MIC.
Outer Membrane Permeabilization (NPN Uptake) Assay
Q: I am not observing an increase in N-phenyl-1-naphthylamine (NPN) fluorescence after adding tridecaptin Aα.
A: This could be due to several reasons:
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Incorrect NPN Concentration: Ensure the final concentration of NPN is optimal for your bacterial strain. A typical starting concentration is 10 µM.
-
Cell Density: The cell density of the bacterial suspension is critical. A standardized optical density (e.g., OD600 of 0.5) should be used consistently.
-
Buffer Composition: The assay should be performed in a suitable buffer, such as 5 mM HEPES. The presence of high concentrations of divalent cations (e.g., Mg2+, Ca2+) can stabilize the outer membrane and inhibit the action of tridecaptin Aα.
-
Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for NPN (typically ~350 nm excitation and ~420 nm emission).
Q: The background fluorescence in my NPN assay is too high.
A: High background fluorescence can be caused by:
-
Contamination: Ensure all reagents and disposables are sterile and free from fluorescent contaminants.
-
Cell Lysis: If the bacterial cells are lysing, intracellular components can contribute to background fluorescence. This is less likely with tridecaptin Aα as it primarily disrupts the proton motive force rather than causing immediate, widespread lysis.[1][6]
-
NPN Precipitation: At high concentrations, NPN can precipitate, leading to light scattering and increased background signal. Ensure it is fully dissolved.
Proton Motive Force (PMF) Disruption Assays
Q: My results from the DiSC3(5) assay to measure membrane potential are ambiguous.
A: The DiSC3(5) assay can be sensitive to experimental conditions:
-
Dye Concentration and Cell Density: The ratio of dye to cells is crucial for optimal quenching and de-quenching signals. These may need to be optimized for your specific bacterial strain.[7]
-
Outer Membrane Permeabilization: For Gram-negative bacteria, the outer membrane can be a barrier to DiSC3(5) entry. Pre-treatment with a sub-lethal concentration of an outer membrane permeabilizing agent like EDTA may be necessary to ensure the dye reaches the inner membrane.
-
Light Sensitivity: DiSC3(5) is light-sensitive. Protect your samples from light as much as possible to prevent photobleaching.
-
Calibration: Always include positive and negative controls. A protonophore like CCCP can be used as a positive control for complete membrane depolarization.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of Tridecaptin Aα and its Analogs against various Gram-negative bacteria.
| Peptide | Organism | MIC (µg/mL) | Reference |
| Tridecaptin Aα | Escherichia coli | 6.25 | [1][6] |
| Tridecaptin Aα | Klebsiella pneumoniae | 3.13 - 6.25 | [3] |
| Tridecaptin Aα | Acinetobacter baumannii | 25 | [3] |
| Oct-TriA₁ | E. coli | 3.13 | [8] |
| Oct-TriA₁ | K. pneumoniae | 6.25 | [3] |
| Oct-TriA₂ (2,8-d-Orn, 7-Orn) | A. baumannii | 12.5 | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Methodology:
-
Preparation of Tridecaptin Aα Stock Solution: Prepare a stock solution of tridecaptin Aα in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the tridecaptin Aα stock solution in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the bacterial strain to be tested in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:150 in MHB to obtain a final inoculum of 1 x 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Controls: Include a positive control for bacterial growth (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of tridecaptin Aα that completely inhibits visible bacterial growth.
Outer Membrane Permeabilization Assay using NPN
Methodology:
-
Bacterial Culture Preparation: Grow the Gram-negative bacterial strain in a suitable broth to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Cell Washing and Resuspension: Harvest the cells by centrifugation and wash them twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD600 of 0.5.
-
NPN Addition: Add N-phenyl-1-naphthylamine (NPN) to the bacterial suspension to a final concentration of 10 µM.
-
Assay Setup: In a black 96-well plate, add 100 µL of the bacterial suspension containing NPN to each well.
-
Tridecaptin Aα Addition: Add tridecaptin Aα to the wells at the desired final concentrations.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. Record measurements kinetically over a period of time (e.g., every minute for 30 minutes).
-
Controls: Include a negative control (no peptide) and a positive control (e.g., polymyxin B) known to permeabilize the outer membrane.
Measurement of Proton Motive Force Disruption using DiSC3(5)
Methodology:
-
Bacterial Culture and Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and wash twice with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose). Resuspend the cells in the same buffer to an OD600 of 0.2.
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for approximately 30 minutes to allow for dye uptake and fluorescence quenching.
-
Fluorescence Measurement: Transfer the cell suspension to a cuvette in a fluorometer. Record the baseline fluorescence (excitation ~622 nm, emission ~670 nm).
-
Tridecaptin Aα Addition: Add tridecaptin Aα at the desired concentration and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
Controls: Use a known depolarizing agent, such as the protonophore CCCP (carbonyl cyanide m-chlorophenyl hydrazone), as a positive control to achieve maximal de-quenching. A vehicle control (the solvent used for the peptide) should also be included.[9]
Visualizations
Caption: Mechanism of action of tridecaptin Aα against Gram-negative bacteria.
Caption: Experimental workflow for MIC determination.
Caption: Workflow for the NPN outer membrane permeabilization assay.
References
- 1. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Derivatization of Tridecaptin Antibiotics with Altered Host Specificity and Enhanced Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of Tridecaptin Aα via HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the lipopeptide antibiotic, tridecaptin Aα, using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for preparative HPLC purification of tridecaptin Aα?
A typical starting point for preparative purification of tridecaptin Aα and its analogs is reversed-phase HPLC (RP-HPLC) using a C18 column. A common mobile phase system consists of Solvent A: 0.1% trifluoroacetic acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile. A shallow gradient from a low to a high percentage of Solvent B is recommended to ensure good separation of this hydrophobic peptide from its impurities.[1][2]
Q2: Which type of column, C8 or C18, is more suitable for tridecaptin Aα purification?
Both C8 and C18 columns can be used for the purification of lipopeptides like tridecaptin Aα. C18 columns, having longer carbon chains, are more hydrophobic and generally provide greater retention for non-polar compounds, which can be beneficial for separating closely related hydrophobic impurities.[3][4] C8 columns are less hydrophobic and can offer faster elution times.[3][5] The choice between C8 and C18 depends on the specific impurity profile of the crude sample. For highly hydrophobic peptides, a C8 column might prevent excessively long retention times.[3]
Q3: How does trifluoroacetic acid (TFA) concentration affect the purification?
TFA is a common ion-pairing agent in peptide purification that improves peak shape by masking the interactions between the peptide and residual silanol groups on the silica-based stationary phase.[3][6][7] Varying the TFA concentration can impact retention times and peak resolution. While a standard concentration is 0.1%, adjusting it can sometimes optimize the separation. However, it is important to note that TFA can suppress the signal in mass spectrometry (MS) detection.[3][6]
Q4: My tridecaptin Aα peak is very broad. What are the possible causes and solutions?
Broad peaks in the HPLC purification of lipopeptides like tridecaptin Aα can be caused by several factors:
-
Aggregation: Due to its hydrophobic nature, tridecaptin Aα may aggregate. To mitigate this, you can try increasing the column temperature, or using a solvent system with a higher organic content or the addition of isopropanol to the mobile phase to improve solubility.
-
Column Overload: Injecting too much sample can lead to broad, distorted peaks.[8] Reducing the injection volume or sample concentration can resolve this issue.
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Secondary Interactions: Interactions with the stationary phase can cause peak broadening. Optimizing the mobile phase pH and the concentration of ion-pairing agents like TFA can help minimize these interactions.[8]
-
Slow Kinetics: The mass transfer of large, hydrophobic molecules between the mobile and stationary phases can be slow, leading to broader peaks. Increasing the column temperature can improve the kinetics and result in sharper peaks.[6][7][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of tridecaptin Aα.
Problem: Poor Peak Resolution
Symptoms:
-
Co-elution of the main peak with impurities.
-
Shoulders on the main peak.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Gradient | Optimize the gradient by making it shallower (e.g., a smaller percentage increase of organic solvent per minute). This will increase the separation time and improve the resolution of closely eluting compounds. |
| Incorrect Column Chemistry | If using a C18 column, consider trying a C8 column, or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to alter the selectivity. |
| Suboptimal Temperature | Increasing the column temperature can improve peak shape and sometimes enhance resolution by altering the selectivity of the separation.[6][7][9][10] |
| High Sample Load | Reduce the amount of sample injected onto the column to avoid overloading, which can cause peaks to broaden and merge. |
Problem: Low Yield
Symptoms:
-
The amount of purified tridecaptin Aα recovered is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Adsorption to Column | The hydrophobic nature of tridecaptin Aα can lead to irreversible adsorption onto the column. A post-purification column wash with a high percentage of organic solvent (e.g., 95% acetonitrile or isopropanol) may help recover some of the adsorbed peptide. |
| Precipitation on Column | The sample may precipitate at the head of the column if the injection solvent is not compatible with the initial mobile phase. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
| Aggregation | Aggregated peptide may not chromatograph properly and could be lost during the process. Consider sample preparation techniques to minimize aggregation before injection, such as dissolving the sample in a solvent containing a small amount of organic modifier. |
| Broad Peaks Leading to Poor Fraction Collection | If the peak is very broad, it can be difficult to collect the pure fractions accurately, leading to loss of product in the mixed fractions. Optimizing the chromatography to achieve sharper peaks will improve the accuracy of fraction collection. |
Problem: Peak Tailing
Symptoms:
-
The peak has an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Increase the concentration of the acidic modifier (e.g., TFA) in the mobile phase to better mask the silanol groups on the stationary phase.[8] |
| Column Contamination | Impurities from previous injections may accumulate on the column and interact with the analyte. Implement a rigorous column cleaning protocol between runs. |
| Column Degradation | The stationary phase of the column can degrade over time, especially when using aggressive mobile phases. If the problem persists with a new, clean column, the column itself may need to be replaced. |
Data Presentation
Table 1: Comparison of C8 and C18 Columns for Lipopeptide Purification
| Feature | C8 Column | C18 Column |
| Stationary Phase | Octylsilane (8-carbon chain) | Octadecylsilane (18-carbon chain) |
| Hydrophobicity | Less hydrophobic | More hydrophobic |
| Retention of Non-polar Analytes | Shorter retention times | Longer retention times |
| Suitability for Tridecaptin Aα | Good for faster analysis and for very hydrophobic analogs to avoid excessive retention. | Provides strong retention which can be beneficial for separating closely related hydrophobic impurities. |
Table 2: Effect of TFA Concentration on Peak Characteristics
| TFA Concentration | Expected Retention Time | Expected Peak Shape |
| Low (e.g., 0.05%) | May be shorter | Potential for peak tailing due to incomplete masking of silanol groups. |
| Standard (0.1%) | Generally provides good retention and peak shape. | Typically symmetrical peaks. |
| High (e.g., 0.2%) | May be longer | Can further improve peak symmetry for particularly basic peptides. |
Experimental Protocols
Preparative RP-HPLC for Tridecaptin Aα Purification
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 220 nm.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 55% B (linear gradient)
-
35-38 min: 55% to 95% B (linear gradient)
-
38-41 min: Hold at 95% B
-
41-43 min: 95% to 20% B (linear gradient)
-
43-48 min: Hold at 20% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude tridecaptin Aα in a minimal volume of 1:1 water/acetonitrile with 0.1% TFA.
-
Injection: Inject the sample onto the equilibrated column.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Post-Purification: Pool the pure fractions and lyophilize to obtain the purified tridecaptin Aα.[2]
Analytical RP-HPLC for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Gradient:
-
0-2 min: 20% B
-
2-20 min: 20% to 95% B (linear gradient)
-
20-20.1 min: 95% to 20% B (linear gradient)
-
20.1-24 min: Hold at 20% B (re-equilibration)
-
-
Sample Preparation: Dissolve a small amount of the purified tridecaptin Aα in the initial mobile phase composition.
-
Injection: Inject a small volume (e.g., 10-20 µL) onto the column.
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.[2]
Visualizations
Caption: Troubleshooting workflow for HPLC purification.
Caption: Experimental workflow for purification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. uhplcs.com [uhplcs.com]
- 4. hawach.com [hawach.com]
- 5. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 8. uhplcs.com [uhplcs.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
improving the yield of tridecaptin Aα from bacterial cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tridecaptin Aα from Paenibacillus polymyxa cultures.
Troubleshooting Guide: Low Tridecaptin Aα Yield
Low yield of tridecaptin Aα is a common challenge in bacterial fermentation. This guide provides a systematic approach to identify and resolve potential issues in your production workflow.
Problem 1: No or very low tridecaptin Aα detected in the culture supernatant.
| Potential Cause | Recommended Solution |
| Incorrect Strain or Loss of Production Capability | Verify the identity of your Paenibacillus polymyxa strain using 16S rRNA sequencing. Sub-culturing can sometimes lead to loss of secondary metabolite production. Attempt to revive the culture from a fresh glycerol stock. |
| Inappropriate Culture Medium | The composition of the culture medium is critical for the induction of secondary metabolism.[1] Ensure that the medium contains appropriate carbon and nitrogen sources. Rich media such as Tryptic Soy Broth (TSB) or Luria-Bertani (LB) may support good growth but can sometimes suppress secondary metabolite production. Consider using a defined or semi-defined medium optimized for lipopeptide production. |
| Suboptimal Culture Conditions | Verify that the pH, temperature, and aeration are within the optimal range for P. polymyxa. The optimal temperature for growth is typically around 30-37°C, and the optimal pH is between 6.5 and 7.0.[2] Inadequate aeration can limit growth and, consequently, product formation. |
| Incorrect Timing of Harvest | Tridecaptin Aα is a secondary metabolite, and its production often begins in the late logarithmic or early stationary phase of growth. Harvest the culture at different time points (e.g., 24, 48, 72 hours) and analyze the supernatant to determine the optimal harvest time. |
| Degradation of Tridecaptin Aα | Proteases secreted by P. polymyxa could potentially degrade the peptide product. Consider adding protease inhibitors to the culture medium, or use a protease-deficient mutant strain if available. |
Problem 2: Inconsistent or variable tridecaptin Aα yield between batches.
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Preparation | Standardize your inoculum preparation protocol. Use a consistent volume of a fresh overnight culture with a defined optical density (OD) to inoculate your production cultures. Direct inoculation from a glycerol stock or an old plate can lead to variability. |
| Variability in Media Components | Use high-quality, pure-grade media components. If using complex media components like yeast extract or peptone, be aware that there can be batch-to-batch variability from the supplier. Consider testing different lots of these components. |
| Fluctuations in Culture Conditions | Ensure that your incubators, shakers, and pH meters are properly calibrated and maintained to provide consistent temperature, agitation, and pH control. |
| Genetic Instability of the Producing Strain | As mentioned earlier, repeated sub-culturing can lead to genetic drift and loss of productivity. Regularly prepare fresh working stocks from a validated master cell bank. |
Problem 3: Tridecaptin Aα is produced, but the yield is consistently low.
| Potential Cause | Recommended Solution |
| Suboptimal Media Composition | Systematically optimize the media components. Vary the carbon and nitrogen sources, as well as their concentrations. Sugarcane molasses and yeast extract have been shown to be effective for P. polymyxa cultivation.[2] Perform a design of experiments (DoE) study to investigate the interactions between different media components. |
| Limitation of Precursors | Tridecaptin Aα is a non-ribosomally synthesized peptide composed of specific amino acids. Supplementing the culture medium with precursor amino acids (e.g., L-serine, L-glycine, L-diaminobutyric acid) may enhance the yield. |
| Feedback Inhibition | The accumulation of tridecaptin Aα in the culture medium may inhibit its own biosynthesis. Consider implementing a continuous or fed-batch fermentation strategy to maintain a lower, but productive, concentration of the product in the bioreactor. |
| Suboptimal Physical Parameters | Fine-tune the culture conditions. Optimize the agitation speed to ensure sufficient oxygen transfer without causing excessive shear stress on the cells. Perform a pH profile experiment to determine if a constant pH or a pH shift during fermentation is more beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of tridecaptin Aα from Paenibacillus polymyxa?
A1: The natural production yields of tridecaptins, including tridecaptin Aα, from wild-type Paenibacillus species are generally low, often reported to be less than 5 mg/L.[1] Significant optimization of the strain, fermentation medium, and culture conditions is required to achieve higher, industrially relevant titers.
Q2: What are the best carbon and nitrogen sources for tridecaptin Aα production?
A2: While optimal sources can be strain-specific, studies on Paenibacillus polymyxa for the production of other secondary metabolites suggest that complex carbon sources like sugarcane molasses and nitrogen sources like yeast extract or peptone are effective.[2] For a more controlled and reproducible process, a defined medium with glucose as the carbon source and ammonium salts or specific amino acids as the nitrogen source should be optimized.
Q3: How can I quantify the amount of tridecaptin Aα in my culture?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying tridecaptin Aα. You will need a purified standard of tridecaptin Aα to generate a standard curve. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). Detection is usually performed using a UV detector at a wavelength of around 210-220 nm.
Q4: Is it better to use a batch, fed-batch, or continuous fermentation process?
A4: For initial optimization and screening experiments, a batch process is the simplest to implement. However, to overcome issues like substrate limitation and potential feedback inhibition, a fed-batch or continuous fermentation process can lead to significantly higher yields and productivity. A fed-batch strategy allows for the controlled addition of nutrients, preventing their depletion and maintaining the cells in a productive state for a longer period.
Q5: Can I use chemical synthesis instead of fermentation to produce tridecaptin Aα?
A5: Yes, solid-phase peptide synthesis (SPPS) can be used to produce tridecaptin Aα and its analogs.[1] This method offers the advantage of producing high-purity material and allows for the incorporation of non-natural amino acids to explore structure-activity relationships. However, for large-scale production, chemical synthesis can be more expensive than a highly optimized fermentation process.
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on Lipopeptide Production by Paenibacillus sp.
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | Relative Lipopeptide Yield (%) |
| Glucose | Yeast Extract | 100 |
| Sucrose | Yeast Extract | 125 |
| Molasses | Yeast Extract | 150 |
| Glucose | Peptone | 90 |
| Glucose | Ammonium Sulfate | 60 |
| Glucose | Sodium Nitrate | 55 |
Note: This table presents generalized data based on trends observed in lipopeptide production by Paenibacillus species. Actual yields will be strain and condition-dependent.
Table 2: Influence of Culture Parameters on Paenibacillus polymyxa Growth and Secondary Metabolite Production
| Parameter | Range | Optimal for Growth | Optimal for Secondary Metabolite Production |
| Temperature (°C) | 25 - 42 | 30 - 37 | 28 - 32 |
| pH | 5.0 - 8.5 | 6.5 - 7.5 | 6.0 - 7.0 |
| Agitation (rpm) | 100 - 250 | 200 - 250 | 150 - 200 |
| Aeration (vvm) | 0.5 - 2.0 | 1.0 - 1.5 | 0.5 - 1.0 |
Note: Optimal conditions for secondary metabolite production may differ from those for maximal biomass accumulation.
Experimental Protocols
Protocol 1: Optimization of Carbon and Nitrogen Sources
-
Prepare a basal medium: This medium should contain all the necessary minerals and buffer, but without a carbon or nitrogen source.
-
Set up experimental flasks: In a series of flasks, add the basal medium and supplement each with a different carbon source (e.g., glucose, sucrose, fructose, molasses) at a fixed concentration (e.g., 20 g/L). Keep the nitrogen source (e.g., yeast extract at 5 g/L) constant.
-
In a separate set of flasks, use the best carbon source identified in the previous step and test different nitrogen sources (e.g., yeast extract, peptone, tryptone, ammonium sulfate) at a fixed concentration (e.g., 5 g/L).
-
Inoculate the flasks: Inoculate each flask with a standardized inoculum of P. polymyxa.
-
Incubate: Incubate the flasks under controlled conditions (e.g., 30°C, 200 rpm) for a set period (e.g., 48-72 hours).
-
Analyze the results: At the end of the incubation, measure the cell density (OD600) and the concentration of tridecaptin Aα in the supernatant using HPLC.
-
Select the best combination: Identify the carbon and nitrogen sources that result in the highest yield of tridecaptin Aα.
Protocol 2: Quantification of Tridecaptin Aα using HPLC
-
Prepare a standard curve:
-
Prepare a stock solution of purified tridecaptin Aα of a known concentration in a suitable solvent (e.g., 50% acetonitrile in water).
-
Make a series of dilutions of the stock solution to create standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard into the HPLC system and record the peak area at the corresponding retention time for tridecaptin Aα.
-
Plot a graph of peak area versus concentration and determine the equation of the line (y = mx + c).
-
-
Prepare the samples:
-
Take a sample of your culture supernatant and centrifuge it to remove the bacterial cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
If necessary, dilute the sample with the mobile phase to ensure that the concentration of tridecaptin Aα falls within the range of your standard curve.
-
-
Analyze the samples:
-
Inject the prepared sample into the HPLC system using the same method as for the standards.
-
Record the peak area for tridecaptin Aα.
-
-
Calculate the concentration:
-
Using the peak area from your sample and the equation from your standard curve, calculate the concentration of tridecaptin Aα in your sample.
-
Remember to account for any dilution factors.
-
Visualizations
References
Technical Support Center: Optimizing Tridecaptin Aα Dosage for Animal Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tridecaptin Aα dosage for animal infection models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tridecaptin Aα?
Tridecaptin Aα is a non-ribosomal lipopeptide that exhibits potent and selective activity against Gram-negative bacteria. Its mechanism of action involves a multi-step process:
-
Outer Membrane Binding: Tridecaptin Aα initially binds to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.
-
Periplasmic Translocation: It then translocates across the outer membrane into the periplasmic space.
-
Lipid II Interaction: In the periplasm, Tridecaptin Aα specifically binds to the DAP-containing Lipid II, a crucial precursor for peptidoglycan synthesis in Gram-negative bacteria.[1]
-
Disruption of Proton-Motive Force: This binding disrupts the proton-motive force across the inner membrane, leading to bacterial cell death.[1][2][3][4]
This targeted mechanism of action contributes to its selective activity against Gram-negative pathogens.
Q2: What are some starting points for Tridecaptin Aα dosage in animal models?
Starting dosages can be guided by preclinical studies on Tridecaptin M, a closely related analog. For a murine model of Klebsiella pneumoniae infection, dose-dependent efficacy has been observed with subcutaneous (SC) administration at doses of 10, 20, 50, and 100 mg/kg.[5][6] Intravenous (IV) administration has shown acute toxicity at doses of 30 mg/kg or higher in mice.[5][6] Therefore, subcutaneous administration is generally recommended for initial studies.
| Tridecaptin M In Vivo Data (Murine Model) | |
| Route of Administration | Subcutaneous (SC) |
| Efficacious Dose Range (K. pneumoniae) | 10 - 100 mg/kg[5][6] |
| Maximum Tolerated Dose (SC) | Up to 600 mg/kg[6] |
| Acute Toxicity (IV) | ≥ 30 mg/kg[5][6] |
| Pharmacokinetics (Rat, SC) | Terminal Half-life (T½): 8.81 hours |
Note: This data is for Tridecaptin M and should be used as a starting point for Tridecaptin Aα, with the understanding that optimization will be necessary.
Q3: How do I prepare Tridecaptin Aα for in vivo administration?
For subcutaneous or intravenous injection, Tridecaptin Aα should be reconstituted in a sterile, physiologically compatible vehicle. A common vehicle is sterile saline (0.9% NaCl). Ensure the final solution is clear and free of particulates before administration. The concentration should be calculated based on the desired dose and the injection volume appropriate for the animal species and size.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of Tridecaptin Aα dosage in animal infection models.
Problem 1: Lack of Efficacy at Previously Reported Doses
| Possible Cause | Troubleshooting Step |
| Bacterial Strain Variability | The Minimum Inhibitory Concentration (MIC) of Tridecaptin Aα against your specific bacterial strain may be higher than that of the strains used in published studies. Action: Determine the in vitro MIC of Tridecaptin Aα against your bacterial strain before in vivo experiments. |
| Inappropriate Animal Model | The infection model (e.g., thigh, peritoneal, lung) may not be suitable for the pathogen or the therapeutic agent. The immune status of the animal (immunocompetent vs. immunocompromised) can also significantly impact outcomes. |
| Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD) | The dosing frequency may not be optimal to maintain drug concentrations above the MIC at the site of infection. Action: Conduct a pilot PK study in your animal model to determine the half-life and exposure of Tridecaptin Aα. |
| Drug Formulation or Stability Issues | Improper formulation or storage could lead to degradation of the peptide. Action: Ensure Tridecaptin Aα is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
Problem 2: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step |
| Route of Administration | Intravenous administration of Tridecaptin analogs has been associated with acute toxicity at lower doses compared to subcutaneous injection.[5][6] Action: If using IV administration, consider switching to the subcutaneous route. |
| Dose Too High for the Specific Animal Strain/Species | Sensitivity to therapeutic agents can vary between different strains and species of animals. Action: Perform a Maximum Tolerated Dose (MTD) study in your specific animal model to determine the highest dose that does not cause unacceptable side effects. |
| Formulation Issues | The vehicle or excipients used in the formulation may be causing adverse reactions. Action: Use a simple, well-tolerated vehicle like sterile saline initially. |
| Off-target Effects | While Tridecaptins generally have a good safety profile, off-target effects can occur at high concentrations. |
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Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of Tridecaptin Aα that can be administered to an animal model without causing significant toxicity.
Materials:
-
Tridecaptin Aα
-
Sterile vehicle (e.g., 0.9% saline)
-
Healthy, age- and weight-matched animals (e.g., mice)
-
Appropriate caging and monitoring equipment
Procedure:
-
Dose Selection: Based on available data for Tridecaptin M (safe up to 600 mg/kg SC in mice), select a starting dose and a series of escalating doses. A suggested starting range for a novel study could be 50, 100, 200, 400, and 600 mg/kg.
-
Animal Grouping: Assign a small group of animals (n=3-5 per group) to each dose level and a vehicle control group.
-
Administration: Administer the selected doses of Tridecaptin Aα via the desired route (e.g., subcutaneous).
-
Monitoring: Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Signs to monitor include changes in activity, posture, breathing, and body weight.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.
Protocol 2: Dose-Ranging Efficacy Study
Objective: To determine the effective dose range of Tridecaptin Aα in a specific animal infection model.
Materials:
-
Tridecaptin Aα
-
Sterile vehicle
-
Pathogenic Gram-negative bacterial strain
-
Appropriate animal model of infection (e.g., murine thigh infection model)
-
Anesthetic and surgical equipment (if necessary)
Procedure:
-
Infection Model: Establish a standardized infection in the animals. For a thigh infection model, inject a known inoculum of the bacterial strain into the thigh muscle.
-
Dose Selection: Based on the MTD study and in vitro MIC data, select a range of doses to evaluate. This should include doses below, at, and above the expected efficacious level.
-
Animal Grouping: Assign infected animals to different treatment groups (n=5-10 per group), including a vehicle control and multiple Tridecaptin Aα dose groups.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the selected doses of Tridecaptin Aα.
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the animals and collect the infected tissue (e.g., thigh muscle). Homogenize the tissue and perform quantitative bacterial culture (CFU counting) to determine the bacterial load.
-
Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the dose-response relationship and identify the effective dose (e.g., the dose that results in a 1-log or 2-log reduction in bacterial burden).
References
- 1. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Murine Model for Measuring Effects of Humanized-Dosing of Antibiotics on the Gut Microbiome [frontiersin.org]
- 3. en.ssi.dk [en.ssi.dk]
- 4. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Technical Support Center: Preventing Aggregation of Tridecaptin Aα in Solution
Welcome to the technical support center for tridecaptin Aα. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and formulation of this lipopeptide antibiotic. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to prevent the aggregation of tridecaptin Aα in solution, ensuring the integrity and activity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is tridecaptin Aα and why is it prone to aggregation?
Tridecaptin Aα is a linear lipopeptide with potent antimicrobial activity against Gram-negative bacteria.[1] Its structure includes a hydrophobic lipid tail attached to a peptide chain, which is essential for its biological activity.[2] This amphipathic nature, with distinct hydrophobic and hydrophilic regions, is the primary reason for its tendency to self-associate and form aggregates in aqueous solutions. Aggregation is driven by the desire to minimize the unfavorable interaction between the hydrophobic lipid tails and water.
Q2: What are the common signs of tridecaptin Aα aggregation?
Aggregation of tridecaptin Aα can manifest in several ways, including:
-
Visible precipitation or cloudiness: The solution may appear turbid or contain visible particles.
-
Gel formation: At higher concentrations, the solution may become viscous and form a gel-like substance.
-
Loss of activity: Aggregated peptides often exhibit reduced or no biological activity.
-
Inconsistent experimental results: Variability in your assay results can be a sign of inconsistent peptide solubility and aggregation.
Q3: What is the isoelectric point (pI) of tridecaptin Aα and why is it important?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At its pI, a peptide's solubility is typically at its minimum, making it more prone to aggregation and precipitation.[3] The estimated isoelectric point of tridecaptin Aα is approximately 5.8 . This was calculated based on its amino acid sequence (see Experimental Protocols section). Therefore, working with tridecaptin Aα at or near this pH should be avoided.
Troubleshooting Guide: Preventing and Resolving Tridecaptin Aα Aggregation
This guide provides a step-by-step approach to troubleshoot and prevent aggregation issues with tridecaptin Aα solutions.
Problem 1: Tridecaptin Aα powder is difficult to dissolve.
-
Cause: The hydrophobic nature of the lipid tail can make initial solubilization in aqueous buffers challenging.
-
Solution Workflow:
Initial Dissolution Workflow for Tridecaptin Aα Detailed Steps:
-
First, attempt to dissolve the peptide in a small volume of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[4]
-
Once fully dissolved in the organic solvent, slowly add this solution dropwise to your desired aqueous buffer while gently vortexing. This method helps to prevent the immediate aggregation that can occur when the hydrophobic peptide is directly introduced to an aqueous environment.
-
Problem 2: Tridecaptin Aα precipitates out of solution after initial dissolution.
-
Cause: The buffer conditions (pH, ionic strength) may not be optimal to maintain the solubility of the lipopeptide.
-
Troubleshooting Steps:
-
Adjust the pH: Since the estimated pI of tridecaptin Aα is around 5.8, ensure your buffer pH is at least 1-2 units away from this value.
-
For a net positive charge and potentially better solubility, use a buffer with a pH in the range of 3.8-4.8 .
-
For a net negative charge, a buffer with a pH in the range of 6.8-7.8 is recommended.[5]
-
-
Modify Ionic Strength: The effect of ionic strength on peptide solubility can be complex. It is recommended to start with a low ionic strength buffer (e.g., 10-25 mM) and incrementally increase the salt concentration (e.g., up to 150 mM NaCl) to assess its impact on solubility.
-
Workflow for pH and Ionic Strength Optimization:
Optimizing Buffer Conditions -
Problem 3: Aggregation occurs even with optimized buffer conditions.
-
Cause: Strong hydrophobic interactions may still lead to aggregation, requiring the use of stabilizing excipients.
-
Solutions:
-
Add Surfactants: Non-ionic surfactants can be very effective in preventing the aggregation of lipopeptides by forming micelles around the hydrophobic lipid tails.[6][7]
-
Tween® 80 (Polysorbate 80): A commonly used surfactant. Start with a concentration of 0.01% to 0.1% (w/v).
-
n-Dodecyl-β-D-maltoside (DDM): A mild, non-ionic detergent often used for membrane proteins and peptides. A starting concentration of 0.05% to 0.2% (w/v) is recommended.[8]
-
-
Incorporate Stabilizing Amino Acids: Certain amino acids can help to reduce protein-protein interactions and suppress aggregation.
-
Data Presentation: Recommended Starting Concentrations for Excipients
| Excipient | Type | Recommended Starting Concentration | Notes |
| Tween® 80 | Surfactant | 0.01% - 0.1% (w/v) | A common and effective choice for many peptide formulations. |
| n-Dodecyl-β-D-maltoside (DDM) | Surfactant | 0.05% - 0.2% (w/v) | A mild detergent, particularly useful for maintaining the structural integrity of peptides.[8] |
| Arginine | Amino Acid | 50 - 100 mM | Acts as a "chemical chaperone" to prevent aggregation.[9][10][11][12] |
| Arginine/Glutamate | Amino Acids | 50 mM each (equimolar) | The combination can be more effective than individual amino acids for certain peptides.[9] |
Experimental Protocols
Protocol 1: Estimation of Tridecaptin Aα Isoelectric Point (pI)
-
Obtain the Amino Acid Sequence: The amino acid sequence of Tridecaptin A1 (Aα) is: (3R,6S)-3-hydroxy-6-methyloctanoyl-D-Val-D-Dab-Gly-D-Ser-D-Trp-L-Ser-L-Dab-D-Dab-L-Phe-L-Glu-L-Val-D-aIle-L-Ala.[13][14]
-
Utilize an Online pI Calculator: Input the peptide sequence into a web-based isoelectric point calculator. Several such tools are freely available from academic and commercial sources.[5][15][16]
-
Calculation: The online tool will calculate the theoretical pI based on the pKa values of the ionizable groups in the amino acid sequence.[3][5][15] For Tridecaptin Aα, the estimated pI is approximately 5.8 .
Protocol 2: Preparation of a Stock Solution of Tridecaptin Aα
-
Initial Dissolution: Weigh the lyophilized Tridecaptin Aα powder and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Dilution into Aqueous Buffer: Prepare the desired aqueous buffer (e.g., 20 mM Tris-HCl, pH 7.4, or 20 mM Sodium Acetate, pH 4.5) containing any desired excipients (e.g., 0.05% Tween 80).
-
Slow Addition: While gently vortexing the aqueous buffer, add the Tridecaptin Aα/DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Inspection: Visually inspect the solution for any signs of precipitation or turbidity. If the solution is not clear, further optimization of the buffer composition or excipient concentration may be necessary.
Protocol 3: Detection and Quantification of Tridecaptin Aα Aggregation
Several analytical techniques can be used to monitor the aggregation of Tridecaptin Aα:
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the Tridecaptin Aα solution at a wavelength of 340 nm.
-
An increase in absorbance at this wavelength is indicative of light scattering due to the formation of aggregates.[17]
-
-
Dynamic Light Scattering (DLS):
-
DLS measures the size distribution of particles in a solution.
-
An increase in the average particle size or the appearance of larger particle populations over time indicates aggregation.[18]
-
-
Size Exclusion Chromatography (SEC):
Visualization of Troubleshooting Logic
The following diagram illustrates the logical flow for troubleshooting Tridecaptin Aα aggregation.
References
- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 4. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 17. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Aggregation Analysis [intertek.com]
- 19. biocompare.com [biocompare.com]
- 20. ijsra.net [ijsra.net]
Validation & Comparative
Tridecaptin Aα vs. Polymyxin B: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In the quest for effective novel antimicrobials, the lipopeptides tridecaptin Aα and polymyxin B have emerged as significant compounds of interest. This guide provides a detailed, objective comparison of their efficacy, mechanism of action, and safety profiles, supported by experimental data to aid in research and development decisions.
At a Glance: Key Differences
| Feature | Tridecaptin Aα | Polymyxin B |
| Primary Mechanism | Binds to Lipid II, disrupting the proton motive force. | Binds to lipopolysaccharide (LPS), causing membrane disruption. |
| Antibacterial Action | Bactericidal | Rapidly bactericidal |
| Toxicity Profile | Generally lower cytotoxicity reported. | Associated with significant nephrotoxicity and neurotoxicity. |
| Resistance Development | Studies suggest a lower propensity for resistance development. | Resistance is an existing clinical challenge. |
Antibacterial Spectrum: A Quantitative Comparison
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of tridecaptin Aα and polymyxin B against key Gram-negative pathogens. Lower MIC values indicate greater potency.
| Organism | Tridecaptin Aα (or variant) MIC (µg/mL) | Polymyxin B MIC (µg/mL) |
| Escherichia coli | 3.13 - 6.25[1][2] | 0.25 - 4[2][3] |
| Klebsiella pneumoniae | 3.13 - 6.25 (TriB₁)[1] | 0.5 - 1.0 |
| Acinetobacter baumannii | 25 (Oct-TriA₂)[4] | 0.5 - 2 |
| Pseudomonas aeruginosa | - | 1 - 4 |
Note: Data for tridecaptin variants are used where specific data for tridecaptin Aα is unavailable.
Cytotoxicity Profile
A critical consideration in drug development is the therapeutic index. The following table compares the cytotoxic effects of tridecaptin analogues and polymyxin B on mammalian cells.
| Compound | Cell Line | Cytotoxicity Metric | Result |
| Tridecaptin M | - | IC₅₀ | > 250 µg/mL |
| Tridecaptin Analogues | Porcine Proximal Tubule Epithelial Cells | Cell Viability at 250 µM | >85% |
| Polymyxin B | Human Kidney (HK-2) Cells | EC₅₀ | 0.35 mM[5] |
| Polymyxin B | Human Kidney (HK-2) Cells | Cell Viability at 0.1 mM | ~66%[6] |
Mechanism of Action: A Tale of Two Pathways
While both tridecaptin Aα and polymyxin B target the bacterial cell envelope, their mechanisms of action are fundamentally different.
Polymyxin B employs a detergent-like mechanism. Its cationic peptide ring interacts with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This disrupts the integrity of both the outer and inner membranes, leading to leakage of cellular contents and rapid cell death[5].
Tridecaptin Aα exhibits a more targeted approach. It also initially binds to LPS on the outer membrane[7]. However, it then translocates to the inner membrane where it selectively binds to the Gram-negative variant of Lipid II, a crucial precursor in peptidoglycan synthesis[7][8]. This interaction disrupts the proton motive force across the inner membrane, a process vital for ATP synthesis and other essential cellular functions, ultimately leading to bacterial death[7][8]. This specific targeting of Lipid II may contribute to its lower observed cytotoxicity.
Experimental Workflows and Signaling Pathways
To visually represent the methodologies and mechanisms discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Polymyxin B's disruptive action on bacterial membranes.
Caption: Tridecaptin Aα's targeted mechanism via Lipid II.
Detailed Experimental Protocols
For reproducibility and further research, the following are detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Antibiotic Solutions: Prepare stock solutions of tridecaptin Aα and polymyxin B in an appropriate solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay
-
Preparation: Prepare flasks containing CAMHB with the test antibiotic at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without any antibiotic.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions of the aliquots in sterile saline.
-
Colony Counting: Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to visualize the rate of bacterial killing. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization
-
Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Assay Setup: In a 96-well black microplate, add the bacterial suspension to each well. Add NPN to a final concentration of 10 µM.
-
Fluorescence Measurement: Measure the baseline fluorescence using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Addition of Permeabilizing Agents: Add varying concentrations of tridecaptin Aα or polymyxin B to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and, therefore, outer membrane permeabilization.
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed mammalian cells (e.g., HK-2 or HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of tridecaptin Aα or polymyxin B. Include a vehicle control (medium with the solvent used for the compounds) and a positive control for cell death (e.g., Triton X-100). Incubate for 24-48 hours.
-
MTT Addition: Remove the medium containing the compounds and add fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ or EC₅₀ value.
Conclusion
Tridecaptin Aα and polymyxin B are both potent bactericidal agents against Gram-negative bacteria, but they operate through distinct mechanisms with different implications for their therapeutic potential. Polymyxin B's rapid, non-specific membrane disruption is effective but is hampered by significant toxicity. In contrast, tridecaptin Aα's targeted inhibition of Lipid II and subsequent disruption of the proton motive force appears to offer a more favorable safety profile. The available data suggests that tridecaptins, including tridecaptin Aα, have the potential to be a promising new class of antibiotics with a lower propensity for resistance development. Further head-to-head comparative studies are warranted to fully elucidate the clinical potential of tridecaptin Aα as a viable alternative or successor to polymyxin B.
References
- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00031C [pubs.rsc.org]
- 5. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic Responses to Polymyxin B and Analogues in Human Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
Comparative Analysis of Tridecaptin Analogue Activity: A Guide for Researchers
A detailed examination of synthetic tridecaptin analogues reveals key structure-activity relationships and highlights promising candidates for combating Gram-negative bacterial infections. Modifications to the lipid tail and peptide core have yielded analogues with enhanced potency, broadened spectrum, and improved synthetic accessibility.
Tridecaptins are a class of non-ribosomal lipopeptides with potent and selective activity against Gram-negative bacteria.[1] Their unique mechanism of action, which involves binding to the peptidoglycan precursor lipid II and disrupting the proton-motive force, makes them an attractive scaffold for the development of new antibiotics targeting multidrug-resistant pathogens.[2][3] Extensive research has focused on the synthesis and evaluation of various tridecaptin analogues to improve their therapeutic potential. This guide provides a comparative analysis of the antibacterial activity of key tridecaptin analogues, supported by experimental data and detailed methodologies.
Performance Comparison of Tridecaptin Analogues
The antibacterial activity of tridecaptin analogues is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The following table summarizes the MIC values for several notable analogues compared to the natural product, Tridecaptin A1 (TriA1), and a synthetically accessible and potent analogue, Octanoyl-Tridecaptin A1 (Oct-TriA1).
| Analogue | Modification | E. coli (MIC µg/mL) | K. pneumoniae (MIC µg/mL) | A. baumannii (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. aureus (MIC µg/mL) | Reference |
| Tridecaptin A1 (Natural) | Natural lipid tail | Potent | Potent | Potent | Variable | Inactive | [1][4] |
| Oct-TriA1 | N-terminal octanoyl chain | 6.25 | 6.25 | 25 | >100 | >100 | [5] |
| H-TriA1 | Unacylated (no lipid tail) | 50-100 | >100 | >100 | >100 | >100 | [1][4] |
| Oct-TriA2 | d-allo-Ile12 to d-Val | 12.5-25 | 12.5-25 | 50 | >100 | >100 | [5] |
| Oct-TriA1 (2,8-d-Orn, 7-Orn) | Dab at pos 2, 7, 8 to Orn | 12.5-25 | 12.5-25 | 50 | >100 | >100 | [5] |
| Oct-TriA2 (2,8-d-Orn, 7-Orn) | Multiple substitutions | 6.25 | 6.25 | 25 | 50 | >100 | [5] |
| Oct-TriD | 6 amino acid substitutions | 16 | 8 | 16 | 32 | 4-8 | [6][7] |
| Oct-TriA5 | Phe9 to Trp | 2-4 | 2-4 | 4-8 | 8-16 | 4-8 | [6][7] |
| Oct-TriHis9 | Phe9 to His | 2-4 | 2-4 | 4-8 | 2-4 | >32 | [7] |
Key Observations:
-
Lipid Tail is Crucial for Activity: The unacylated analogue, H-TriA1, demonstrates significantly reduced antibacterial activity, highlighting the importance of the lipid tail for penetrating the bacterial outer membrane.[1][4] However, H-TriA1 can act synergistically with other antibiotics by sensitizing the outer membrane.[1]
-
Simplifying the Lipid Tail: Replacing the natural chiral lipid tail with a simpler octanoyl chain (Oct-TriA1) retains potent activity against many Gram-negative strains and offers a more cost-effective synthetic route.[1][4]
-
Amino Acid Substitutions Modulate Activity and Spectrum:
-
Replacing d-allo-isoleucine at position 12 with the less expensive d-valine (Oct-TriA2) results in a two- to four-fold decrease in activity against most tested strains.[5]
-
Substitution of diaminobutyric acid (Dab) residues with ornithine (Orn) can be tolerated, with some analogues like Oct-TriA2 (2,8-d-Orn, 7-Orn) retaining strong activity and offering a much cheaper synthesis.[5]
-
A single amino acid substitution at position 9 from phenylalanine to tryptophan (Oct-TriA5) or histidine (Oct-TriHis9) can broaden the spectrum of activity to include Gram-positive bacteria like S. aureus and enhance potency against challenging pathogens like P. aeruginosa.[6][7]
-
The analogue Oct-TriD, with six amino acid substitutions, surprisingly exhibits significant activity against Gram-positive bacteria.[6][7]
-
-
Hemolytic Activity: Some of the more potent analogues, such as Oct-TriA5, show an increase in hemolytic and cytotoxic activity, a crucial consideration for further drug development.[6][7] However, the Oct-TriHis9 analogue demonstrates reduced hemolytic properties while maintaining high potency.[7]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experiment for assessing the antibacterial activity of tridecaptin analogues. The following is a generalized protocol based on standard broth microdilution methods.
Broth Microdilution MIC Assay:
-
Bacterial Strain Preparation: Bacterial strains are cultured overnight on appropriate agar plates (e.g., Mueller-Hinton agar). A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth - MHB), which is incubated at 37°C with shaking until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Analogue Preparation: The tridecaptin analogues are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted analogues. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the analogue that completely inhibits visible bacterial growth. This is determined by visual inspection of the microtiter plates.
Visualizing the Mechanism and Workflow
To better understand the processes involved in the action and analysis of tridecaptin analogues, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of action for tridecaptin analogues.
Caption: General workflow for MIC determination of tridecaptin analogues.
References
- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Validating Tridecaptin Aα as a Potentiator for Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A promising strategy to combat these resilient pathogens is the use of antibiotic potentiators, molecules that can restore or enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of tridecaptin Aα, a non-ribosomal lipopeptide, with other notable antibiotic potentiators. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying mechanisms to facilitate a thorough understanding of tridecaptin Aα's potential in overcoming antibiotic resistance.
Mechanism of Action: How Tridecaptin Aα and its Analogs Work
Tridecaptin Aα and its unacylated analogs, such as H-TriA1 and Tridecaptin M, exhibit a unique mechanism of action that makes them effective antibiotic potentiators against Gram-negative bacteria. Their primary function is to disrupt the outer membrane, thereby increasing its permeability to other antibiotics that would otherwise be unable to reach their intracellular targets.[1]
The potentiation mechanism involves a multi-step process:
-
Binding to Lipopolysaccharide (LPS): Tridecaptins first interact with the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria. This initial binding is a crucial step in destabilizing the membrane.[1]
-
Outer Membrane Permeabilization: This interaction leads to a disruption of the outer membrane's integrity, creating transient pores or channels. This increased permeability allows other antibiotic molecules to traverse this formidable barrier.
-
Inner Membrane Interaction and Proton Motive Force Disruption: Once across the outer membrane, tridecaptin Aα itself can interact with Lipid II, a key precursor in peptidoglycan synthesis, located on the inner membrane.[2] This binding further disrupts the proton motive force across the inner membrane, adding to the overall antimicrobial effect.[2]
Unacylated tridecaptins, which lack the lipid tail, are particularly effective as potentiators because they excel at outer membrane sensitization without significant intrinsic bactericidal activity, thus minimizing the selection pressure for resistance to the potentiator itself.[1]
Comparative Analysis of Antibiotic Potentiators
To provide a clear perspective on the efficacy of tridecaptin Aα as a potentiator, we compare its performance with two other well-characterized potentiators: Polymyxin B Nonapeptide (PMBN) and Ethylenediaminetetraacetic acid (EDTA).
| Potentiator | Primary Mechanism of Action | Target Bacteria | Advantages | Disadvantages |
| Tridecaptin Aα (and its unacylated analogs) | Binds to LPS, disrupts outer membrane integrity, and interacts with Lipid II to disrupt the proton motive force.[1][2] | Gram-negative bacteria | High potentiation efficacy, particularly for rifampicin and vancomycin. Low likelihood of resistance development to its potentiation effect.[1] | Limited intrinsic antimicrobial activity of unacylated forms. |
| Polymyxin B Nonapeptide (PMBN) | A derivative of Polymyxin B that binds to the lipid A portion of LPS, leading to outer membrane permeabilization.[3] | Gram-negative bacteria | Well-characterized mechanism. Effective in potentiating a broad range of antibiotics.[4] | Potential for cross-resistance with polymyxins. |
| EDTA (Ethylenediaminetetraacetic acid) | A chelating agent that removes divalent cations (Mg2+ and Ca2+) from the LPS layer, destabilizing the outer membrane.[5] | Gram-negative bacteria | Broad-spectrum potentiation. Readily available and inexpensive.[6] | Can be inactivated by high concentrations of divalent cations. May affect host cell processes at high concentrations. |
Quantitative Data on Antibiotic Potentiation
The following tables summarize the synergistic effects of tridecaptin analogs and comparator potentiators when combined with various antibiotics against different Gram-negative bacterial strains. The data is presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the potentiator and the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.
Table 1: Potentiation of Antibiotics by Unacylated Tridecaptin A1 (H-TriA1)
| Bacterium | Antibiotic | H-TriA1 Concentration (µg/mL) | Fold MIC Reduction of Antibiotic | Reference |
| Escherichia coli | Rifampicin | 4 | 512 | [1] |
| Escherichia coli | Vancomycin | 4 | 64 | [1] |
| Klebsiella pneumoniae | Rifampicin | 4 | 256-512 | [7] |
Table 2: Potentiation of Antibiotics by Tridecaptin M
| Bacterium | Antibiotic | Tridecaptin M Concentration (µg/mL) | Fold MIC Reduction of Antibiotic | FICI | Reference |
| Acinetobacter baumannii | Rifampicin | 8 | up to 256 | ≤ 0.5 | [8] |
| Acinetobacter baumannii | Vancomycin | 8 | up to 32 | ≤ 0.5 | [8] |
| Acinetobacter baumannii | Ceftazidime | 8 | - | ≤ 0.5 | [8] |
Table 3: Potentiation of Antibiotics by Polymyxin B Nonapeptide (PMBN)
| Bacterium | Antibiotic | PMBN Concentration (µg/mL) | Fold MIC Reduction of Antibiotic | FICI | Reference |
| Escherichia coli | Azithromycin | Varies | - | < 0.5 | [3] |
| Gram-negative strains | Novobiocin | Varies | ≥ 8 | - | [4] |
Table 4: Potentiation of Antibiotics by EDTA
| Bacterium | Antibiotic | EDTA Concentration (mM) | Effect | Reference |
| Escherichia coli | Vancomycin | Sub-MIC | Becomes effective | [9] |
| Klebsiella pneumoniae | Gentamicin, Ceftazidime | 1-2 | Resistant to Sensitive | [6] |
| Pseudomonas aeruginosa | Gentamicin, Ceftazidime, Ciprofloxacin | 1-2 | Resistant to Sensitive | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of combining two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of Tridecaptin Aα (or analog) and the antibiotic to be tested
-
Multichannel pipette
Procedure:
-
Prepare serial twofold dilutions of the antibiotic horizontally across the microtiter plate in CAMHB.
-
Prepare serial twofold dilutions of Tridecaptin Aα vertically down the plate in CAMHB. This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells with only the antibiotic, only Tridecaptin Aα, and a growth control (no antimicrobial agents).
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent or combination kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Tridecaptin Aα and antibiotic solutions at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare tubes with the bacterial culture at a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add the antimicrobial agents (alone and in combination) to the respective tubes. Include a growth control tube without any antimicrobials.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Gram-negative bacterial culture in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution in acetone
-
Tridecaptin Aα solution
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)
-
Black, clear-bottom 96-well plates
Procedure:
-
Harvest the bacterial cells by centrifugation and wash them twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a standardized optical density (e.g., OD600 of 0.5).
-
Add NPN to the cell suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes to allow the probe to partition into the outer membrane.
-
Aliquot the NPN-loaded cell suspension into the wells of the 96-well plate.
-
Add varying concentrations of Tridecaptin Aα to the wells. Include a control with buffer only.
-
Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates that NPN has entered the hydrophobic environment of the periplasm due to outer membrane disruption.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Outer-membrane permeability test [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
Synergistic Antimicrobial Action: Tridecaptin Aα in Combination with Rifampicin and Vancomycin
A Comparative Guide for Researchers and Drug Development Professionals
The increasing prevalence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising strategy to combat these resilient pathogens is the use of combination therapies that enhance the efficacy of existing antibiotics. This guide provides a comprehensive analysis of the synergistic activity of tridecaptin Aα with two potent antibiotics, rifampicin and vancomycin. By permeabilizing the outer membrane of Gram-negative bacteria, tridecaptins facilitate the entry of these antibiotics, leading to a potentiation of their antimicrobial effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this synergistic relationship.
Quantitative Analysis of Synergistic Activity
The synergistic effect of tridecaptins in combination with conventional antibiotics is quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI value of ≤ 0.5. While specific data for tridecaptin Aα is limited, studies on the closely related analogue, tridecaptin M, provide valuable insights into the potentiation of rifampicin and vancomycin against Gram-negative pathogens.
A study on tridecaptin M demonstrated significant synergistic activity with both rifampicin and vancomycin against multiple strains of Acinetobacter baumannii.[1][2] The FICI values consistently fell within the synergistic range, indicating a powerful combination.
Table 1: Synergistic Activity of Tridecaptin M with Rifampicin and Vancomycin against Acinetobacter baumannii
| Strain | Antibiotic | Tridecaptin M Concentration (µg/mL) | Fold Reduction in MIC | FICI |
| A. baumannii ATCC 19606 | Rifampicin | 8 | 16 | 0.312 |
| Vancomycin | 8 | 16 | 0.312 | |
| A. baumannii ATCC 2803 | Rifampicin | 8 | 4 | 0.5 |
| Vancomycin | 8 | 4 | 0.31 | |
| A. baumannii GMCH05 | Rifampicin | 8 | 8 | 0.37 |
| Vancomycin | 8 | 4 | 0.31 | |
| A. baumannii AB1 | Rifampicin | 8 | 256 | 0.25 |
| Vancomycin | 8 | 32 | 0.28 | |
| A. baumannii AB2 | Rifampicin | 8 | 128 | 0.25 |
| Vancomycin | 8 | 16 | 0.31 |
Source: Adapted from Jangra et al., 2020[1]
Furthermore, research on unacylated tridecaptin A1 (H-TriA1) has shown its capacity to dramatically reduce the Minimum Inhibitory Concentration (MIC) of rifampicin and vancomycin against Escherichia coli. Sub-inhibitory concentrations of H-TriA1 decreased the MIC of rifampicin by up to 512-fold and that of vancomycin by up to 64-fold.[3]
Mechanism of Synergistic Action
The synergistic activity of tridecaptins stems from their ability to disrupt the outer membrane of Gram-negative bacteria. This permeabilization allows antibiotics that are normally excluded, such as rifampicin and vancomycin, to penetrate the cell and reach their intracellular targets.
Caption: Mechanism of tridecaptin-mediated antibiotic synergy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic antimicrobial activity. The following protocols are based on established methods used in the evaluation of tridecaptin synergy.
Checkerboard Assay
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Caption: Workflow for the checkerboard synergy assay.
Detailed Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of tridecaptin Aα, rifampicin, and vancomycin in an appropriate solvent. Perform two-fold serial dilutions of tridecaptin Aα vertically and the partner antibiotic (rifampicin or vancomycin) horizontally in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI using the formula: FICI = FIC of Tridecaptin Aα + FIC of Antibiotic. The FIC for each drug is determined by dividing the MIC of the drug in combination by its MIC when used alone.
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
Detailed Protocol:
-
Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in MHB.
-
Exposure to Antibiotics: Dilute the bacterial culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing MHB with sub-inhibitory concentrations of tridecaptin Aα, rifampicin, or vancomycin alone, and in combination. Include a growth control without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate them on nutrient agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
N-Phenyl-1-Naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization
This assay measures the disruption of the outer membrane by quantifying the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Caption: Workflow for the NPN outer membrane permeabilization assay.
Detailed Protocol:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with a buffer such as 5 mM HEPES (pH 7.2). Resuspend the cells in the same buffer to an optical density of 0.5 at 600 nm.
-
Assay Setup: In a 96-well black microplate, add the bacterial suspension.
-
NPN Addition: Add NPN to a final concentration of 10 µM and allow it to equilibrate with the cells for a few minutes.
-
Tridecaptin Aα Addition: Add varying concentrations of tridecaptin Aα to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. Monitor the fluorescence for a set period. An increase in fluorescence indicates that NPN has entered the periplasm due to outer membrane disruption.[2]
Conclusion
The synergistic activity of tridecaptin Aα with rifampicin and vancomycin represents a promising avenue for the development of effective therapies against multidrug-resistant Gram-negative bacteria. The ability of tridecaptins to permeabilize the bacterial outer membrane provides a clear mechanism for this potentiation. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate and harness this synergy in the ongoing fight against antimicrobial resistance.
References
- 1. In Vitro Evaluation of Antimicrobial Peptide Tridecaptin M in Combination with Other Antibiotics against Multidrug Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Between Tridecaptin Aα and Other Antimicrobials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tridecaptin Aα against various antimicrobial agents, with a focus on the potential for cross-resistance. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Low Propensity for Resistance Development
Tridecaptin Aα belongs to a class of non-ribosomal lipopeptides that exhibit a unique mechanism of action against Gram-negative bacteria. They selectively bind to the peptidoglycan precursor Lipid II on the inner membrane, leading to the disruption of the proton motive force.[1][2] This specific targeting of a crucial and highly conserved component of the bacterial cell wall synthesis pathway is believed to contribute to the low frequency of resistance development.[2]
One study investigating the potential for resistance development in Escherichia coli found that no persistent resistance to tridecaptin A1 emerged after a month of continuous exposure to sub-inhibitory concentrations.[2] This is in contrast to many conventional antibiotics, where resistance can develop more readily. The essential nature of Lipid II for bacterial survival makes it a difficult target for bacteria to modify without compromising their viability, thus limiting the pathways to resistance.[1]
While direct and extensive cross-resistance studies are limited, the novel mechanism of action of tridecaptins suggests a low probability of cross-resistance with other antibiotic classes that have different cellular targets.
Synergistic Activity with Conventional Antibiotics
A significant area of research has been the synergistic effects of tridecaptins, particularly unacylated analogues, with other antibiotics. Unacylated tridecaptins, such as H-TriA₁, act as potent sensitizers of the Gram-negative outer membrane.[1] By disrupting this barrier, they facilitate the entry of other antibiotics that would otherwise be ineffective against these bacteria.
For instance, sub-MIC concentrations of H-TriA₁ have been shown to significantly reduce the Minimum Inhibitory Concentration (MIC) of antibiotics like rifampicin and vancomycin against E. coli by up to 512- and 64-fold, respectively.[3] Similarly, Tridecaptin M has demonstrated synergistic activity with rifampicin, vancomycin, and ceftazidime against multidrug-resistant Acinetobacter baumannii.[4] This synergistic potential highlights a promising avenue for combination therapies to combat antibiotic-resistant infections.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) of tridecaptin analogues against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains. This data provides a quantitative comparison of the potency of tridecaptins against various pathogens.
Table 1: MIC of Tridecaptin B1 Analogues (µg/mL) [5]
| Organism | (6'S)-TriB1 | (6'R)-TriB1 | Oct-TriB1 | H-TriB1 |
| E. coli ATCC 25922 | 3.13 | 3.13 | 6.25 | >100 |
| K. pneumoniae ATCC 13883 | 3.13 | 3.13 | 6.25 | >100 |
| P. aeruginosa ATCC 27853 | 25 | 25 | 50 | >100 |
| A. baumannii ATCC 19606 | 3.13 | 3.13 | 6.25 | >100 |
| MDR K. pneumoniae M384 | 6.25 | 6.25 | 12.5 | >100 |
Table 2: MIC of Tridecaptin Derivatives against MDR Gram-Negative Bacteria (µg/mL) [6][7][8]
| Peptide | A. baumannii ACM 11 | A. baumannii ACM 29 | K. pneumoniae IMP 485 | P. pseudoalcaligenes |
| Oct-TriA1 | 25 | 25 | 6.25 | 50 |
| Oct-TriA2 | 50 | 50 | 12.5 | 50 |
| Oct-TriA1 (2-D-Orn, 7-Orn) | 50 | 50 | 12.5 | 12.5 |
| Oct-TriA1 (2-D-Lys, 7-Lys) | 50 | 50 | 25 | 25 |
| Oct-TriA2 (2,8-D-Orn, 7-Orn) | 25 | 25 | 12.5 | 6.25 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of antimicrobial peptides.[5]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains
-
Tridecaptin Aα stock solution
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile polypropylene tubes
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Inoculate a fresh colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Preparation: Prepare a stock solution of tridecaptin Aα. Perform serial two-fold dilutions of the peptide in 0.01% acetic acid containing 0.2% BSA.
-
Plate Setup: Add 100 µL of the appropriate dilution of the peptide to the wells of a 96-well plate. Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Synergy Testing by Checkerboard Assay
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Stock solutions of Tridecaptin Aα and the second antimicrobial agent
-
Bacterial inoculum prepared as for the MIC assay
Procedure:
-
Plate Preparation: In a 96-well plate, create a two-dimensional gradient of the two antimicrobial agents. Typically, serial dilutions of Tridecaptin Aα are made along the y-axis (rows), and serial dilutions of the second antibiotic are made along the x-axis (columns).
-
Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Controls: Include wells with each antimicrobial alone to determine their individual MICs under the assay conditions. Also include a growth control (no antimicrobials) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well that shows no growth.
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index = FIC of drug A + FIC of drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Indifference (or Additivity): 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizing Mechanisms and Workflows
Tridecaptin Aα Mechanism of Action
Caption: Tridecaptin Aα's mechanism of action against Gram-negative bacteria.
Checkerboard Assay Workflow
Caption: Workflow for the antimicrobial synergy checkerboard assay.
References
- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00413H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
evaluating the efficacy of tridecaptin Aα against a panel of bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of tridecaptin Aα against a panel of clinically relevant Gram-negative bacterial strains. The data presented is compiled from recent studies and is intended to offer an objective overview of this promising antimicrobial peptide's performance.
Introduction to Tridecaptin Aα
Tridecaptins are a class of non-ribosomal antibacterial peptides with potent and selective activity against Gram-negative bacteria.[1] Tridecaptin Aα, a member of this family, has garnered significant interest due to its efficacy against multidrug-resistant (MDR) pathogens. Its unique mechanism of action, which involves targeting lipid II on the inner membrane and disrupting the proton motive force, sets it apart from many conventional antibiotics.[2][3][4][5] This novel mechanism may also contribute to a lower propensity for resistance development.[3][4]
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of tridecaptin Aα and its synthetic analogue, Oct-TriA1, against a selection of Gram-negative bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of higher antimicrobial potency.
| Bacterial Strain | Tridecaptin Aα (μg/mL) | Oct-TriA1 (μg/mL) | Reference Antibiotic (μg/mL) |
| Escherichia coli | 3.13 | 3.13 - 6.25 | Ampicillin: 8 |
| Klebsiella pneumoniae (MDR) | 3.13 - 6.25 | 6.25 | - |
| Acinetobacter baumannii (Carbapenem-resistant) | - | 25 | - |
| Enterobacter cloacae | - | 6.25 | - |
| Pseudomonas pseudoalcaligenes | - | 50 | - |
Note: Data is compiled from multiple sources. Variations in experimental conditions may exist.
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of tridecaptin Aα.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for determining the MIC of an antimicrobial agent against a bacterial strain.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterial strain grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antimicrobial Agent: A stock solution of tridecaptin Aα of known concentration.
-
Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth).
-
96-Well Microtiter Plate: Sterile, U-bottom or flat-bottom plates.
2. Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Antimicrobial Agent:
-
Dispense 50 μL of sterile broth into all wells of the 96-well plate.
-
Add 50 μL of the antimicrobial stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 μL from the first well to the second, and so on, down the row. Discard the final 50 μL from the last well in the dilution series.
4. Inoculation:
-
Add 50 μL of the prepared bacterial inoculum to each well containing the serially diluted antimicrobial agent. This brings the final volume in each well to 100 μL.
-
Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).
5. Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Experimental Workflow
Caption: Broth microdilution workflow for MIC determination.
Conclusion
Tridecaptin Aα demonstrates significant in vitro activity against a range of Gram-negative bacteria, including multidrug-resistant isolates. Its novel mechanism of action presents a compelling avenue for the development of new therapeutics to combat the growing threat of antibiotic resistance. Further research, including in vivo efficacy studies and a broader evaluation against diverse clinical isolates, is warranted to fully elucidate the therapeutic potential of this promising antimicrobial peptide.
References
- 1. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Tridecaptin Aα Demonstrates Potent In Vivo Efficacy in Animal Models of Gram-Negative Infections
A comparative analysis of the in vivo efficacy of tridecaptin Aα, a novel lipopeptide antibiotic, reveals its significant therapeutic potential against multidrug-resistant Gram-negative bacteria. In preclinical animal models, tridecaptin Aα and its analog, tridecaptin M, have shown potent, dose-dependent antibacterial activity, particularly against problematic pathogens such as Klebsiella pneumoniae. This guide provides a detailed comparison of the in vivo performance of tridecaptins with other antibiotics, supported by experimental data and detailed methodologies.
Tridecaptins are a class of non-ribosomally synthesized lipopeptides that have garnered renewed interest due to their novel mechanism of action and efficacy against drug-resistant bacteria.[1][2] They selectively target the lipid II component of the bacterial cell wall in Gram-negative bacteria, leading to a disruption of the proton motive force and subsequent cell death.[1] This unique mechanism makes them a promising alternative to last-resort antibiotics like colistin, which are increasingly compromised by resistance.
Comparative In Vivo Efficacy
Recent preclinical studies have validated the in vivo efficacy of tridecaptin M, a naturally occurring analog of tridecaptin Aα, in a neutropenic mouse thigh infection model. This model is a standard for evaluating the efficacy of antimicrobial agents in a setting that mimics infections in immunocompromised patients.
The data presented below is from a study evaluating tridecaptin M against a colistin-resistant, multidrug-resistant (MDR) strain of Klebsiella pneumoniae.[3] The efficacy is measured by the reduction in bacterial load in the thigh muscle of infected mice 24 hours post-treatment.
Table 1: In Vivo Efficacy of Tridecaptin M against Colistin-Resistant Klebsiella pneumoniae in a Neutropenic Mouse Thigh Infection Model.[3]
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/thigh) | Reduction in Bacterial Load (log10 CFU/thigh) vs. Control |
| Vehicle Control | - | 8.5 | - |
| Tridecaptin M | 10 | 7.2 | 1.3 |
| Tridecaptin M | 20 | 6.1 | 2.4 |
| Tridecaptin M | 50 | 4.8 | 3.7 |
| Tridecaptin M | 100 | 3.5 | 5.0 |
| Colistin | 10 | 7.0 | 1.5 |
CFU: Colony Forming Units
The results clearly demonstrate a dose-dependent reduction in bacterial burden with tridecaptin M treatment. Notably, at a dose of 50 mg/kg, tridecaptin M achieved a significant 3.7-log10 reduction in bacterial load, and a 5.0-log10 reduction was observed at 100 mg/kg. In comparison, a 10 mg/kg dose of colistin resulted in a modest 1.5-log10 reduction against this colistin-resistant strain.
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
The in vivo efficacy of tridecaptin M was evaluated using a well-established neutropenic mouse thigh infection model. The key steps of the protocol are outlined below:
-
Induction of Neutropenia: Female BALB/c mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically administered on day 4 (150 mg/kg) and day 1 (100 mg/kg) prior to infection to suppress the immune system.[3]
-
Bacterial Inoculation: A clinically isolated, colistin-resistant, and multidrug-resistant strain of Klebsiella pneumoniae is grown to a logarithmic phase. The bacterial suspension is then injected intramuscularly into the thigh of the anesthetized mice.[3]
-
Antimicrobial Treatment: Two hours post-infection, mice are treated with either tridecaptin M, a comparator antibiotic (e.g., colistin), or a vehicle control. The treatment is typically administered subcutaneously.[3]
-
Assessment of Bacterial Burden: Twenty-four hours after treatment, the mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is then serially diluted and plated on appropriate agar plates to determine the number of viable bacteria, expressed as colony-forming units (CFU) per thigh.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of tridecaptins and the experimental workflow for the in vivo efficacy studies.
References
Unveiling the Potent Embrace: Tridecaptin Aα's Selective Sequestration of Lipid II
A Comparative Guide to Understanding a Novel Antibacterial Mechanism
In the urgent quest for new antibiotics to combat the growing threat of multidrug-resistant Gram-negative bacteria, the unique mechanism of action of tridecaptin Aα has garnered significant scientific attention. This lipopeptide antibiotic demonstrates a potent and selective binding affinity for lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. This guide provides a comprehensive comparison of tridecaptin Aα's interaction with lipid II against other lipid II-targeting antibiotics, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a clear understanding of its potential.
The Decisive Interaction: Tridecaptin Aα and Lipid II
Tridecaptin Aα exerts its bactericidal effect by selectively binding to the Gram-negative variant of lipid II.[1][2][3] This interaction is the linchpin of its mechanism, leading to the disruption of the proton motive force across the bacterial inner membrane and ultimately, cell death.[1][2][4][5] Unlike many other antibiotics, tridecaptin Aα does not cause significant membrane depolarization or pore formation in the conventional sense.[2]
The remarkable selectivity of tridecaptin Aα for Gram-negative lipid II is a key feature. This specificity arises from the structural differences between the lipid II variants in Gram-negative and Gram-positive bacteria. Specifically, Gram-negative lipid II contains a meso-diaminopimelic acid (mDAP) residue in its pentapeptide chain, whereas the Gram-positive counterpart typically has a lysine residue at this position.[1][4][5][6] It is this mDAP residue that is crucial for the high-affinity binding of tridecaptin Aα.[6][7][8]
Quantitative Comparison of Binding Affinities
The binding affinity of tridecaptin Aα for Gram-negative lipid II has been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC). These studies provide a direct measure of the dissociation constant (Kd), a key parameter for comparing the strength of binding interactions.
| Compound | Target | Binding Affinity (Kd) | Experimental Method |
| Tridecaptin Aα (TriA1) | Gram-negative Lipid II (with mDAP) | ~4 µM | Isothermal Titration Calorimetry (ITC) |
| Tridecaptin Aα (TriA1) | Gram-positive Lipid II (with Lysine) | Much weaker binding affinity | Isothermal Titration Calorimetry (ITC) |
Table 1: Comparison of Tridecaptin Aα binding affinity for Gram-negative and Gram-positive Lipid II. The significantly lower Kd for Gram-negative Lipid II highlights the selective nature of the interaction. Data sourced from Cochrane et al. (2016).[4][5]
Alternative Lipid II-Targeting Antibiotics
While tridecaptin Aα presents a novel approach, several other well-known antibiotics also target lipid II, albeit through different binding modes. Understanding these differences is crucial for developing new therapeutic strategies.
-
Vancomycin: This glycopeptide antibiotic binds to the D-Ala-D-Ala terminus of the lipid II pentapeptide, primarily effective against Gram-positive bacteria.[9]
-
Nisin and other Lantibiotics: These peptides form a "pyrophosphate cage" to recognize and bind the pyrophosphate moiety of lipid II.[5][9]
-
Teixobactin: A more recently discovered antibiotic that also binds to the pyrophosphate and sugar portions of lipid II.[6]
Notably, structural studies suggest that tridecaptin Aα does not interact with the pyrophosphate group of lipid II, distinguishing its binding mechanism from that of lantibiotics and teixobactin.[4][5]
Experimental Methodologies
The confirmation and characterization of the tridecaptin Aα-lipid II interaction have been achieved through a combination of sophisticated experimental techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).[10]
Protocol for Tridecaptin Aα - Lipid II Binding Analysis:
-
Sample Preparation: A solution of tridecaptin Aα is prepared in a suitable buffer and loaded into the ITC syringe. The sample cell is filled with a solution of purified Gram-negative lipid II in the same buffer.
-
Titration: A series of small injections of the tridecaptin Aα solution are made into the lipid II solution.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in elucidating the three-dimensional structure of the tridecaptin Aα-lipid II complex.[2][4][11] These studies have provided a detailed molecular model of the interaction, highlighting the key amino acid residues in tridecaptin Aα responsible for binding to specific components of lipid II.[6]
Protocol for Structural Analysis of the Tridecaptin Aα-Lipid II Complex:
-
Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ¹³C) tridecaptin Aα is prepared. A complex of the labeled peptide with a lipid II analog is formed in the presence of detergent micelles (e.g., dodecylphosphocholine) to mimic a membrane environment.
-
NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., TOCSY, NOESY) are performed to obtain through-bond and through-space correlations between atomic nuclei.
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used in computational software to calculate a family of 3D structures consistent with the experimental data.
-
Molecular Modeling: The resulting structure of the complex is then used for molecular docking studies to visualize and analyze the specific interactions between the peptide and lipid II.
Visualizing the Interaction and Mechanism
To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for confirming and characterizing the tridecaptin Aα-lipid II interaction.
Caption: Proposed mechanism of action for tridecaptin Aα against Gram-negative bacteria.
Conclusion
The selective and potent binding of tridecaptin Aα to Gram-negative lipid II represents a promising avenue for the development of new antibiotics. Its unique mechanism, which differs from other lipid II inhibitors, may offer advantages in overcoming existing resistance mechanisms. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore and exploit this novel antibacterial strategy. The continued investigation into the structure-activity relationships of tridecaptins and their interaction with the bacterial cell envelope will be critical in translating this scientific understanding into effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial lipopeptide tridecap ... | Article | H1 Connect [archive.connect.h1.co]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. core.ac.uk [core.ac.uk]
- 6. Towards the Native Binding Modes of Antibiotics that Target Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00413H [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of Tridecaptin Aα
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for Tridecaptin Aα is not publicly available, this document provides a procedural guide for its disposal based on established best practices for handling similar chemical compounds in a laboratory setting. This information is intended to provide immediate, essential safety and logistical information to ensure the safe management of Tridecaptin Aα waste.
It is imperative to handle Tridecaptin Aα in accordance with all applicable federal, state, and local environmental control regulations.[1] This guidance supplements, but does not replace, institutional protocols and regulatory requirements.
Summary of Disposal and Safety Information
The following table summarizes key information for the proper handling and disposal of Tridecaptin Aα, based on general laboratory chemical safety principles.
| Category | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including splash goggles, a full suit, a dust respirator, boots, and gloves. For significant spills, a self-contained breathing apparatus may be necessary. | [1] |
| Container Management | Keep waste chemicals in their original containers whenever possible. Do not mix with other waste. Uncleaned containers should be handled as if they contain the original product. | [2] |
| Spill Management | For small spills, use appropriate tools to place the spilled material into a designated waste disposal container. For large spills, use a shovel for containment and transfer to a suitable container. | [1] |
| Disposal Route | Dispose of contents and containers at an approved waste disposal plant. All waste disposal must adhere to national and local regulations. | [2] |
| Environmental Precautions | Prevent the product from entering drains. | [2] |
Detailed Operational Plan for Disposal
The following step-by-step protocol outlines the procedure for the safe disposal of Tridecaptin Aα.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling, ensure all necessary PPE is worn: chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Prepare a designated, labeled, and sealed waste container for Tridecaptin Aα.
2. Handling and Waste Collection:
-
If dealing with a spill, contain it immediately.
-
Carefully transfer the waste material into the designated container.[1]
-
Ensure the container is properly sealed to prevent leakage or evaporation.
3. Labeling and Storage:
-
Clearly label the waste container with the chemical name ("Tridecaptin Aα Waste") and any relevant hazard information.
-
Store the sealed waste container in a designated, secure area away from incompatible materials, heat, and ignition sources.[1]
4. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with all necessary information about the chemical.
-
Do not attempt to dispose of Tridecaptin Aα down the drain or in regular trash.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Tridecaptin Aα.
References
Essential Safety and Operational Guidance for Handling Tridecaptin Aα
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tridecaptin Aα. The following procedures are designed to ensure the safe handling, use, and disposal of this substance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Tridecaptin Aα is classified as a substance that may be corrosive to metals, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects[1]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and/or a face shield. | To protect against splashes that can cause severe eye damage[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact that can lead to severe burns[1]. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. In addition, wear protective clothing as necessary to prevent skin exposure. | To protect the skin from accidental contact and burns[1]. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. In case of aerosols or vapors, use a suitable respirator. | To prevent inhalation, which requires immediate medical attention[1]. |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the procedural steps for the safe handling of Tridecaptin Aα.
Experimental Protocols
Disposal Plan
The disposal of Tridecaptin Aα and its contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the waste in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Do not allow the substance to enter drains or waterways[1].
-
Environmental Precaution: Tridecaptin Aα is harmful to aquatic life with long-lasting effects; therefore, release into the environment must be strictly avoided[1].
By adhering to these guidelines, researchers can minimize the risks associated with handling Tridecaptin Aα and ensure a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
